molecular formula C18H20N2O12 B1671143 EGNHS CAS No. 70539-42-3

EGNHS

Numéro de catalogue: B1671143
Numéro CAS: 70539-42-3
Poids moléculaire: 456.4 g/mol
Clé InChI: QLHLYJHNOCILIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The EGS Crosslinker (ethylene glycol bis(succinimidyl succinate)) is a homobifunctional and membrane-permeable reagent essential for protein chemistry and structural biology research. Its mechanism of action involves two NHS-ester groups that are highly reactive toward primary amines (e.g., lysine residues) at physiological pH ranges (7-9), forming stable amide bonds to covalently link proximal biomolecules . A key feature of EGS is its 16.1 Å spacer arm, which provides an optimal bridge distance without significant steric hindrance . This spacer is cleavable by treatment with hydroxylamine at pH 8.5, allowing for the reversal of crosslinks to isolate and analyze bound components, a critical step in many experimental workflows . In practical research, EGS is widely used to stabilize transient protein-protein interactions in intact cells for co-immunoprecipitation and proteomic studies, as it can trap complexes that may dissociate during cell lysis . Its membrane permeability enables the study of intracellular protein complexes . Furthermore, EGS serves as a valuable tool in structural biology when combined with techniques like mass spectrometry, providing distance restraints for modeling protein architectures . It is also employed in Chromatin Immunoprecipitation (ChIP) assays alongside formaldehyde to capture multi-protein complexes associated with DNA . Researchers should note that EGS is not water-soluble and must first be dissolved in an organic solvent such as DMSO or DMF before addition to an aqueous reaction mixture . The product is guaranteed to be fully functional for 12 months from the date of shipment when stored desiccated at 4°C upon receipt . Intended Use: This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures, or in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHLYJHNOCILIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85419-94-9
Record name Poly(oxy-1,2-ethanediyl), α-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]-ω-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85419-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20990737
Record name Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate}
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Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70539-42-3
Record name Ethylene glycolylbis(succinimidyl succinate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 70539-42-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate}
Source EPA DSSTox
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Record name ETHYLENE GLYCOLYLBIS(SUCCINIMIDYL SUCCINATE)
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Ethylene Glycol Bis(succinimidyl succinate) (EGNHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethylene (B1197577) glycol bis(succinimidyl succinate), commonly known as EGNHS or EGS. This compound is a versatile, homobifunctional, and cleavable crosslinking agent with significant applications in proteomics, genomics, and the burgeoning field of targeted protein degradation. This document details the chemical properties of this compound, provides structured protocols for its use in key experimental techniques such as intracellular crosslinking and Chromatin Immunoprecipitation (ChIP), and explores its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its application.

Introduction to this compound

This compound, with the full chemical name Ethylene glycol bis(succinimidyl succinate) , is a chemical crosslinker widely utilized in biological research.[1] It belongs to the family of N-hydroxysuccinimide (NHS) ester-based crosslinkers, which are characterized by their ability to react with primary amines (-NH2) present on proteins and other biomolecules.[2][3][4]

The structure of this compound features two NHS esters at either end of a spacer arm that contains an ethylene glycol moiety. This homobifunctional nature allows for the covalent linkage of two molecules that each possess a primary amine. A key feature of this compound is the cleavable nature of its spacer arm; the ester linkages can be broken by treatment with hydroxylamine (B1172632) at a pH of 8.5, enabling the reversal of the crosslink.[2][5] This property is particularly advantageous for applications requiring the subsequent analysis of the crosslinked molecules.

This compound is membrane-permeable, making it an ideal reagent for intracellular crosslinking studies.[2][5] Its applications are diverse, ranging from stabilizing protein-protein interactions for co-immunoprecipitation to capturing protein-DNA interactions in ChIP assays.[5] More recently, this compound has gained prominence as a flexible alkyl/ether-based linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[6][7]

Physicochemical Properties and Specifications

A clear understanding of the quantitative characteristics of this compound is crucial for its effective application in experimental design. The following table summarizes the key properties of this crosslinker.

PropertyValueReferences
Full Chemical Name Ethylene glycol bis(succinimidyl succinate)[1]
Synonyms EGS, EGS crosslinker, Ethylene glycol disuccinate di(N-succinimidyl) ester[2]
CAS Number 70539-42-3[7]
Molecular Formula C18H20N2O12[7]
Molecular Weight 456.36 g/mol [7]
Spacer Arm Length 16.1 Å[]
Reactive Groups N-hydroxysuccinimide (NHS) esters[4][5]
Target Moiety Primary amines (-NH2)[2][5]
Solubility Soluble in DMSO and DMF[2][5]
Cleavability Cleavable with hydroxylamine at pH 8.5[2][5]
Cell Permeability Membrane-permeable[2][5]

Experimental Protocols

This section provides detailed methodologies for the application of this compound in common biochemical techniques.

Intracellular Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins within living cells using this compound.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

  • This compound (Ethylene glycol bis(succinimidyl succinate))

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Quenching Solution (e.g., 1M Tris-HCl, pH 7.5)

  • Lysis Buffer appropriate for the downstream application

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • For cells in suspension, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2]

    • For adherent cells, wash the culture plates three times with ice-cold PBS (pH 8.0).

  • This compound Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO.[2]

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension or adherent cells to a final concentration of 1-5 mM.[2]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[2] The optimal time and temperature may need to be determined empirically for specific cell types and applications.

  • Quenching: Terminate the crosslinking reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature with gentle mixing.[2]

  • Cell Lysis:

    • For cells in suspension, pellet the cells by centrifugation and wash once with ice-cold PBS.

    • For adherent cells, scrape the cells from the plate.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the use of this compound in conjunction with formaldehyde (B43269) for a dual crosslinking ChIP assay, which can enhance the capture of protein-DNA complexes.

Materials:

  • Cultured cells (approximately 2-5 x 10^7 cells per 150 mm dish)

  • Formaldehyde (37% solution)

  • This compound

  • Anhydrous DMSO

  • Glycine (B1666218) solution (1.25 M)

  • PBS, ice-cold

  • Cell lysis and chromatin shearing buffers

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

Procedure:

  • Dual Crosslinking:

    • To the cell culture medium, add this compound (dissolved in DMSO) to a final concentration of 1.5 mM.

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Add formaldehyde directly to the medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature.[9]

  • Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[10]

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation.

    • Proceed with cell lysis according to a standard ChIP protocol to isolate the nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads.

    • Reverse the crosslinks by incubating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using a commercial kit or phenol-chloroform extraction. The purified DNA is ready for analysis by qPCR or next-generation sequencing (ChIP-seq).[4]

PROTAC Synthesis and Application

This compound can serve as a linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The following provides a conceptual workflow for this application.

Conceptual Protocol:

  • Ligand Functionalization: The warhead and the E3 ligase ligand must each possess a reactive handle, typically a primary amine, that can react with the NHS esters of this compound.

  • Stepwise Ligation:

    • React one of the functionalized ligands with a molar excess of this compound in an anhydrous solvent such as DMSO or DMF. This reaction results in a ligand-linker intermediate with a terminal NHS ester.

    • Purify the ligand-linker intermediate to remove unreacted this compound.

    • React the purified intermediate with the second functionalized ligand to form the final PROTAC molecule.

  • PROTAC Purification: Purify the synthesized PROTAC using techniques such as HPLC.

  • In Vitro Validation:

    • Confirm the binding of the PROTAC to both the target protein and the E3 ligase using biophysical assays (e.g., SPR, ITC).

    • Perform in vitro degradation assays using cell lysates to demonstrate the PROTAC's ability to induce the ubiquitination and degradation of the target protein.

  • Cellular Assays:

    • Treat cultured cells with the PROTAC.

    • Assess the degradation of the target protein by Western blotting or mass spectrometry.

    • Determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

EGNHS_Crosslinking_Mechanism Protein1 Protein 1 (with Primary Amine) Intermediate Protein 1-EGNHS Intermediate Protein1->Intermediate Reaction with first NHS ester Protein2 Protein 2 (with Primary Amine) Crosslinked_Complex Crosslinked Protein Complex Protein2->Crosslinked_Complex This compound This compound (NHS-ester) This compound->Intermediate Intermediate->Crosslinked_Complex Reaction with second NHS ester Cleaved_Products Cleaved Proteins Crosslinked_Complex->Cleaved_Products Cleavage Hydroxylamine Hydroxylamine (pH 8.5) Hydroxylamine->Cleaved_Products ChIP_Workflow cluster_cell In Vivo cluster_tube In Vitro cluster_analysis Analysis Crosslinking 1. Dual Crosslinking (this compound + Formaldehyde) Quenching 2. Quenching (Glycine) Crosslinking->Quenching Lysis 3. Cell Lysis Quenching->Lysis Shearing 4. Chromatin Shearing Lysis->Shearing IP 5. Immunoprecipitation (Specific Antibody) Shearing->IP Washing 6. Washing IP->Washing Elution 7. Elution & Reverse Crosslinking Washing->Elution Purification 8. DNA Purification Elution->Purification qPCR qPCR Purification->qPCR NGS ChIP-seq Purification->NGS PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action Warhead Target Protein Ligand (Warhead) PROTAC PROTAC Molecule Warhead->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC EGNHS_Linker This compound Linker EGNHS_Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

EGS in Protein Crosslinking: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ethylene Glycol bis(Succinimidylsuccinate) (EGS), a widely utilized homobifunctional crosslinking agent in protein research. We will delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols to empower researchers in their protein interaction studies.

Introduction to EGS Crosslinking

Ethylene Glycol bis(Succinimidylsuccinate), commonly known as EGS, is a chemical crosslinker used to covalently link proteins or other molecules that are in close proximity.[1][2] It is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive groups at either end of a spacer arm.[1][3] These NHS esters specifically react with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4]

The EGS crosslinker is water-insoluble and must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous protein solution.[1][2] Its lipophilic nature allows it to permeate cell membranes, making it a valuable tool for crosslinking intracellular proteins.[1][3][4] The spacer arm of EGS has a length of 16.1 Å and contains ester linkages that can be cleaved by hydroxylamine (B1172632), allowing for the reversal of the crosslink.[1][2][5]

Mechanism of Action

The fundamental mechanism of EGS action involves a two-step acylation reaction. First, one of the NHS esters on the EGS molecule reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysuccinimide. The second NHS ester at the other end of the spacer arm is then free to react with another primary amine on a nearby protein or within the same protein, resulting in an intra- or inter-molecular crosslink, respectively.

A competing reaction to the aminolysis is the hydrolysis of the NHS ester in the aqueous buffer. The rate of hydrolysis increases with pH.[3][6] Therefore, the efficiency of the crosslinking reaction is dependent on the pH of the reaction buffer and the concentration of the protein.

EGS_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products EGS {EGS Molecule | NHS-OOC-(CH2)2-COO-(CH2)2-OOC-(CH2)2-COO-NHS} Reaction1 Step 1: First Amide Bond Formation EGS->Reaction1 Protein1 {Protein A | {Lysine (NH2)}} Protein1:lysine->Reaction1 Protein2 {Protein B | {Lysine (NH2)}} Reaction2 Step 2: Second Amide Bond Formation Protein2:lysine->Reaction2 Reaction1->Reaction2 Intermediate NHS1 N-hydroxysuccinimide Reaction1->NHS1 Crosslinked {Crosslinked Proteins | Protein A-NH-CO-(CH2)2-COO-(CH2)2-OOC-(CH2)2-CO-NH-Protein B} Reaction2->Crosslinked NHS2 N-hydroxysuccinimide Reaction2->NHS2

Quantitative Data for EGS Crosslinking

The efficiency of EGS crosslinking is influenced by several factors, including the concentration of the crosslinker and protein, the reaction buffer composition, pH, temperature, and incubation time. The following tables summarize key quantitative data for optimizing EGS crosslinking experiments.

ParameterRecommended Range/ValueNotesReference
EGS Concentration 0.25 - 5 mMThe optimal concentration depends on the protein concentration.[3][4][5]
Molar Excess of EGS over Protein 10-fold to 50-foldUse a higher molar excess for dilute protein solutions.[3][4]
Protein Concentration > 5 mg/mLFor concentrations below 5 mg/mL, a higher molar excess of EGS is recommended.[3][4]
Reaction pH 7.0 - 9.0Higher pH increases the rate of both aminolysis and hydrolysis. pH 8.0 is often used for rapid reactions.[3][5][7]
Reaction Temperature Room Temperature or 4°C (on ice)Reaction proceeds efficiently at room temperature. Lower temperatures can be used for sensitive proteins.[4][5][7]
Reaction Time 30 - 60 minutes at room temperature; 2 hours on iceLonger incubation times may be necessary at lower temperatures.[4][5][7]
Quenching Reagent 20 - 50 mM Tris or GlycineQuenching stops the crosslinking reaction by consuming unreacted EGS.[3][4][5]
Cleavage Reagent 0.2 - 2 M Hydroxylamine at pH 8.5Cleavage is typically performed at 37°C for 3-6 hours.[1][5][7]
PropertyValueReference
Molecular Weight 456.36 g/mol [5]
Spacer Arm Length 16.1 Å[2][5]
Solubility Insoluble in water; Soluble in DMSO and DMF[1][2]
Reactive Groups N-hydroxysuccinimide (NHS) esters[1]
Target Functional Group Primary amines (-NH2)[1][4]

Experimental Protocols

General Protocol for Protein Crosslinking in Solution

This protocol provides a general guideline for crosslinking proteins in a purified or semi-purified state.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Sample in Amine-Free Buffer (pH 7-9) start->prep_protein prep_egs 2. Prepare Fresh EGS Solution in DMSO or DMF prep_protein->prep_egs add_egs 3. Add EGS to Protein Sample prep_egs->add_egs incubate 4. Incubate at Room Temperature (30-60 min) or 4°C (2 hours) add_egs->incubate quench 5. Quench Reaction with Tris or Glycine incubate->quench analysis 6. Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry quench->analysis cleavage Optional: Cleave Crosslinks with Hydroxylamine analysis->cleavage end End analysis->end cleavage->analysis Re-analyze cleavage->end

Methodology:

  • Prepare Protein Sample: Dissolve the protein of interest in an amine-free buffer (e.g., phosphate, borate, or carbonate buffer) at a pH between 7.0 and 9.0.[3][7] The protein concentration should ideally be above 5 mg/mL.[3][4]

  • Prepare EGS Solution: Immediately before use, dissolve EGS in dry DMSO or DMF to a stock concentration of 10-25 mM.[3][5] Do not store the EGS solution as it is moisture-sensitive and will hydrolyze.[3]

  • Initiate Crosslinking: Add the EGS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess.[3][4][5] The final concentration of the organic solvent should not exceed 10-20% to avoid protein denaturation.[3][4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][5][7]

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3][4][5] Incubate for an additional 15 minutes at room temperature.[3][4]

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked species.

Protocol for Intracellular Crosslinking

EGS's membrane permeability allows for the study of protein-protein interactions within living cells.[1][3][4]

Methodology:

  • Cell Preparation: Harvest cells and wash them with an amine-free buffer like PBS (pH 7.2-8.0) to remove any amine-containing media components.[3]

  • Crosslinking: Resuspend the cells in the same buffer and add the freshly prepared EGS solution to a final concentration of 1-5 mM.[3]

  • Incubation: Incubate the cell suspension for 30 minutes at room temperature.[3]

  • Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[3]

  • Cell Lysis and Analysis: Pellet the cells, lyse them using an appropriate lysis buffer, and proceed with downstream analysis such as immunoprecipitation and Western blotting.

Cleavage of EGS Crosslinks

The ester bonds in the EGS spacer arm are susceptible to cleavage by hydroxylamine.[1][5][7] This feature is particularly useful for identifying crosslinked peptides in mass spectrometry-based proteomics studies and for regenerating the original proteins after crosslinking.

EGS_Cleavage Crosslinked {Crosslinked Proteins | Protein A-NH-CO-(CH2)2-COO-(CH2)2-OOC-(CH2)2-CO-NH-Protein B} Cleavage Cleavage Reaction (pH 8.5, 37°C) Crosslinked->Cleavage Hydroxylamine {Hydroxylamine | NH2OH} Hydroxylamine->Cleavage Protein1 {Protein A | with modified Lysine} Cleavage->Protein1 Protein2 {Protein B | with modified Lysine} Cleavage->Protein2 Spacer Cleaved Spacer Arm Cleavage->Spacer

Cleavage Protocol:

  • Prepare a fresh 2 M hydroxylamine-HCl solution in a non-amine containing buffer and adjust the pH to 8.5.[5][7]

  • Mix the crosslinked sample with an equal volume of the hydroxylamine solution.

  • Incubate the mixture at 37°C for 3-6 hours.[1][2][5]

Conclusion

EGS is a versatile and powerful tool for investigating protein-protein interactions. Its well-defined mechanism of action, cleavable spacer arm, and ability to permeate cell membranes make it suitable for a wide range of applications in biochemistry, molecular biology, and drug discovery. By understanding the principles of EGS chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively utilize this crosslinker to gain valuable insights into the intricate networks of protein interactions.

References

EGNHS: A Technical Guide to Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol-bis(succinic acid N-hydroxysuccinimide ester), commonly known as EGNHS or EGS, is a homobifunctional crosslinking agent widely utilized in the fields of biochemistry and molecular biology. Its ability to covalently link molecules containing primary amines makes it an invaluable tool for studying protein-protein interactions, preparing antibody-drug conjugates, and stabilizing protein conformations. This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental protocols associated with this compound.

Core Chemical and Physical Properties

This compound is characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 12-atom spacer arm containing an ethylene glycol moiety. This structure dictates its reactivity and physical characteristics.

PropertyValueReference
Synonyms EGS, Ethylene glycol bis(succinimidyl succinate), Di(N-succinimidyl) ethylene glycol disuccinate[1]
CAS Number 70539-42-3[1]
Molecular Formula C₁₈H₂₀N₂O₁₂[1]
Molecular Weight 456.36 g/mol [1]
Appearance White to off-white powder/solid
Spacer Arm Length 16.1 Å
Density 1.52 g/cm³[2]
Boiling Point 603.4 °C at 760 mmHg[2]
Storage Temperature 2-8°C, protected from moisture[3]

Solubility and Stability

The solubility and stability of this compound are critical considerations for its effective use in experimental settings.

SolventSolubilityReference
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (B87167) (DMSO) ≥ 2.5 mg/mL[4]
Acetic acid:water (1:1) ≤ 50 mg/mL

This compound is susceptible to hydrolysis, particularly in aqueous solutions at neutral to alkaline pH. The NHS ester groups react with water, which competes with the desired reaction with primary amines. Stock solutions should be prepared fresh in anhydrous solvents like DMF or DMSO and stored under desiccated conditions to minimize degradation.[5]

Chemical Reactivity and Specificity

The utility of this compound as a crosslinker stems from the reactivity of its NHS ester groups towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[6] This reaction forms a stable amide bond.

Reaction Conditions:

  • pH: The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 9.0.[5]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES are recommended to avoid competition with the target molecules.[5] Buffers containing primary amines, like Tris, should be avoided during the reaction but can be used to quench the reaction.[6]

Cleavability

A key feature of this compound is that the ethylene glycol linkage in its spacer arm can be cleaved by hydroxylamine (B1172632). This allows for the separation of crosslinked molecules, which is particularly useful in applications such as identifying interacting proteins by mass spectrometry.

Experimental Protocols

Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as the molar excess of this compound and incubation time, should be empirically determined for each specific application.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein sample. A common starting point is a 20- to 500-fold molar excess of the crosslinker to the protein.[6] The protein concentration should typically be in the range of 10-20 µM.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by techniques such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.

Cleavage of this compound Crosslinks with Hydroxylamine

This protocol describes the cleavage of the this compound spacer arm.

Materials:

Procedure:

  • Prepare Cleavage Solution: Immediately before use, prepare a 2 M hydroxylamine•HCl solution in phosphate buffer at pH 8.5. Ensure the final pH is adjusted back to 8.5 after dissolving the hydroxylamine•HCl.[7]

  • Cleavage Reaction: Add an equal volume of the 2 M hydroxylamine solution to the crosslinked sample.[7]

  • Incubation: Incubate the mixture at 37°C for 3-6 hours.[7]

  • Removal of Hydroxylamine: The excess hydroxylamine can be removed by desalting or dialysis.

  • Analysis: The cleaved products can be analyzed by SDS-PAGE to confirm the reduction in molecular weight of the crosslinked species.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the chemical logic, the following diagrams have been generated using Graphviz.

EGNHS_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare this compound Stock Prepare this compound Stock Mix this compound and Protein Mix this compound and Protein Prepare this compound Stock->Mix this compound and Protein Prepare Protein Sample Prepare Protein Sample Prepare Protein Sample->Mix this compound and Protein Incubate Incubate Mix this compound and Protein->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Analyze Products Analyze Products Quench Reaction->Analyze Products

Caption: General workflow for protein crosslinking using this compound.

EGNHS_Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_post_reaction Post-Cleavage Prepare Hydroxylamine Solution Prepare Hydroxylamine Solution Incubate at 37°C Incubate at 37°C Prepare Hydroxylamine Solution->Incubate at 37°C Crosslinked Sample Crosslinked Sample Crosslinked Sample->Incubate at 37°C Remove Hydroxylamine Remove Hydroxylamine Incubate at 37°C->Remove Hydroxylamine Analyze Cleaved Products Analyze Cleaved Products Remove Hydroxylamine->Analyze Cleaved Products

Caption: Workflow for the cleavage of this compound crosslinks.

EGNHS_Reaction_Pathway This compound This compound (NHS-Ester) Intermediate Amide Bond Formation (Intermediate) This compound->Intermediate Reacts with Protein1_NH2 Protein 1 (Primary Amine) Protein1_NH2->Intermediate Protein2_NH2 Protein 2 (Primary Amine) Crosslinked_Product Stable Crosslinked Product Protein2_NH2->Crosslinked_Product Intermediate->Crosslinked_Product Reacts with

References

The Cell Permeability of EGNHS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of Ethylene Glycol bis(Succinimidyl) Succinate (EGNHS), a homobifunctional crosslinking agent. This compound is a valuable tool for life science research, enabling the covalent stabilization of protein-protein and protein-DNA interactions within their native cellular environment. A thorough understanding of its cell permeability is critical for its effective application in intracellular crosslinking studies.

Core Concepts: Understanding this compound and Cell Permeability

This compound, also known as EGS, is a chemical crosslinker that contains two N-hydroxysuccinimide (NHS) esters at either end of a 16.1 Å spacer arm.[1][2] These NHS esters react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[3][4] This reaction is most efficient at a pH range of 7-9.[2][4][5]

A key characteristic of this compound for intracellular applications is its cell permeability . Due to its lipophilic nature and the absence of a charged group, this compound can traverse the cell membrane to access and crosslink intracellular proteins.[4][6][7][8] This contrasts with its sulfonated analog, Sulfo-EGS, which is water-soluble and membrane-impermeable, making it ideal for studying cell surface interactions.[4][7] The ability of this compound to penetrate living cells makes it an indispensable reagent for a variety of in-vivo and in-situ studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Synonyms EGS, Ethylene glycol bis(succinimidylsuccinate)[1]
CAS Number 70539-42-3[1][2][6]
Molecular Formula C18H20N2O12[1]
Molecular Weight 456.36 g/mol [1][2]
Spacer Arm Length 16.1 Å[1][2][8]
Reactive Groups N-hydroxysuccinimide (NHS) ester[3][4][6]
Target Moiety Primary amines (-NH2)[3][4][6]
Solubility Soluble in organic solvents (DMSO, DMF)[1][2][4][6][8]
Cell Permeability Permeable[4][6][7][8]
Cleavability Cleavable by hydroxylamine (B1172632) at pH 8.5[1][2][3][6][8]

Experimental Protocols for Intracellular Crosslinking with this compound

The following is a generalized protocol for performing intracellular crosslinking using this compound, compiled from multiple sources. Optimization may be required depending on the cell type and specific application.

Materials
  • This compound crosslinker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Cell culture medium

  • Cultured cells in suspension or adherent on plates

  • Lysis buffer (e.g., RIPA buffer, NP-40 lysis buffer)

Protocol
  • Cell Preparation:

    • For adherent cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[4]

    • For suspension cells, pellet the cells by centrifugation, wash three times with ice-cold PBS (pH 8.0), and resuspend at a concentration of approximately 25 x 10^6 cells/mL in PBS.[4]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.[2][4] For example, dissolve 10 mg of EGS in 445 µL of dry DMSO to make a 50 mM solution.[2]

  • Intracellular Crosslinking:

    • Add the this compound stock solution to the cell suspension or to the PBS covering the adherent cells to a final concentration of 0.5-5 mM.[2][4][7]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4] The reaction rate is not highly temperature-sensitive.[2]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching buffer to a final concentration of 10-50 mM (e.g., add 1.5 M Tris-HCl, pH 7.8 to a final concentration of 20 mM).[4][7]

    • Incubate for 15 minutes at room temperature.[4]

  • Cell Lysis and Downstream Analysis:

    • For suspension cells, pellet the cells by centrifugation.[7] For adherent cells, aspirate the quenching solution.

    • Lyse the cells using an appropriate lysis buffer (e.g., NP-40 lysis buffer for gentle lysis or a buffer containing SDS for more stringent lysis).[7]

    • The resulting cell lysate can then be used for downstream applications such as immunoprecipitation, chromatin immunoprecipitation (ChIP), or mass spectrometry analysis.

Visualization of Experimental Workflow and Signaling Pathway Analysis

Experimental Workflow for Intracellular Crosslinking and Analysis

The following diagram illustrates a typical workflow for an intracellular crosslinking experiment using this compound, followed by analysis of protein-protein interactions.

experimental_workflow cluster_cell_culture Cell Culture cluster_crosslinking Crosslinking cluster_analysis Analysis cell_prep Cell Preparation (Washing with PBS) add_this compound Addition of this compound (0.5-5 mM) cell_prep->add_this compound incubation Incubation (30 min at RT or 2h on ice) add_this compound->incubation quench Quenching (Tris or Glycine) incubation->quench lysis Cell Lysis quench->lysis ip Immunoprecipitation (Target Protein) lysis->ip ms Mass Spectrometry (Identification of Interacting Proteins) ip->ms egfr_signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr Binding & Dimerization grb2 Grb2 egfr->grb2 Recruitment crosslink1 This compound can trap the EGFR-Grb2 interaction sos Sos grb2->sos ras Ras sos->ras raf Raf ras->raf crosslink2 This compound can stabilize the Ras-Raf complex mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription

References

Solubility of EGNHS in Aqueous and Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethylene Glycol bis(Succinimidyl Succinate) (EGNHS), a homobifunctional crosslinking agent widely used in biological research. Understanding the solubility of this compound is critical for its effective application in studying protein-protein interactions, both in vitro and in vivo. This document details its solubility in various solvent systems, provides experimental protocols for solubility determination, and discusses the critical factor of hydrolysis in aqueous environments.

Overview of this compound Solubility

This compound is characterized by its contrasting solubility profile in aqueous and organic solvents. This property is fundamental to its application, particularly its ability to permeate cell membranes.

Aqueous Solubility: this compound is generally considered to be insoluble or poorly soluble in water and aqueous buffers.[1][2] This low water solubility is a key feature that contributes to its membrane-permeable nature, allowing it to be used for intracellular crosslinking.[1][2]

Organic Solvent Solubility: this compound is readily soluble in polar aprotic organic solvents.[1][2] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used solvents to prepare stock solutions of this compound before its introduction into an aqueous reaction medium.[1][2][3][4] While precise quantitative solubility limits are not extensively published, it is common practice to prepare stock solutions at concentrations such as 50 mM. For a related compound, Sulfo-NHS esters, solubilities as high as 50 mg/mL in DMSO have been reported, providing a potential reference point.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the known qualitative and practical solubility information.

Solvent SystemSolubilityRemarks
Aqueous Solvents
WaterInsoluble/Poorly Soluble[1][2]The hydrophobic nature of the molecule limits its solubility in aqueous media.
Aqueous Buffers (e.g., PBS, HEPES)Insoluble/Poorly SolubleMust be introduced via an organic stock solution. The final concentration of the organic solvent should be minimized to avoid impacting protein structure and function.
Organic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3][4]Commonly used to prepare high-concentration stock solutions (e.g., 50 mM).
Dimethylformamide (DMF)Soluble[1][2]Another common solvent for preparing this compound stock solutions.
Acetic Acid:Water (1:1)≤50 mg/mL (for a similar NHS ester)This value is for a different NHS ester but provides a general indication of solubility in acidic aqueous/organic mixtures.

Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)

This section outlines a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Syringe filters (0.2 µm, chemically resistant)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows the solvent to become saturated with the solute.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Sample Collection:

    • Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

    • Immediately filter the collected supernatant through a 0.2 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or molarity (mol/L).

The Critical Role of Hydrolysis in Aqueous Solutions

When this compound is introduced into an aqueous environment from an organic stock solution, it is subject to hydrolysis, a competing reaction with the desired crosslinking reaction. The N-hydroxysuccinimide (NHS) esters are susceptible to cleavage by water, which renders the crosslinker inactive.

The rate of hydrolysis is highly dependent on the pH of the aqueous solution.[5][6] As the pH increases, the rate of hydrolysis accelerates significantly.

pH-Dependent Half-life of NHS Esters:

pHApproximate Half-life
7.04-5 hours
8.01 hour
8.610 minutes
9.0~5-10 minutes

Note: These are general values for NHS esters and can vary depending on the specific molecule and buffer conditions.

This pH dependence necessitates a careful balance in experimental design. While the amine-reactive crosslinking reaction is also favored at slightly alkaline pH (typically pH 7.2-8.5), a higher pH will also lead to more rapid inactivation of the this compound due to hydrolysis.[6] Therefore, for optimal crosslinking efficiency, it is crucial to perform the reaction within the recommended pH range and to use freshly prepared this compound solutions.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Stock Solution Preparation cluster_reaction Aqueous Reaction cluster_outcome Reaction Outcomes This compound This compound Powder Stock This compound Stock Solution This compound->Stock Dissolve Solvent Organic Solvent (DMSO or DMF) Solvent->Stock ReactionMix Reaction Mixture Stock->ReactionMix Add AqueousBuffer Aqueous Buffer (pH 7.2-8.5) AqueousBuffer->ReactionMix Crosslinking Crosslinking (Amide Bond Formation) ReactionMix->Crosslinking Desired Reaction Hydrolysis Hydrolysis (Inactivation) ReactionMix->Hydrolysis Competing Reaction

Caption: Workflow for the use of this compound in a typical crosslinking experiment.

G This compound Active this compound (NHS Ester) Crosslinked Crosslinked Product (Stable Amide Bond) This compound->Crosslinked Amine Reaction (pH 7.2-8.5) Hydrolyzed Inactive Hydrolyzed this compound This compound->Hydrolyzed Hydrolysis (Increases with pH) Protein Protein with Primary Amine (-NH2) Protein->Crosslinked Water Water (H2O) Water->Hydrolyzed

Caption: Competing reactions of this compound in an aqueous environment.

Conclusion

The solubility of this compound is a defining characteristic that dictates its use as a membrane-permeable crosslinker. Its high solubility in organic solvents like DMSO and DMF allows for the preparation of concentrated stock solutions, which can then be effectively utilized in aqueous reaction systems. However, researchers and drug development professionals must be acutely aware of the competing hydrolysis reaction, which is highly pH-dependent. By understanding and controlling these parameters, the utility of this compound as a powerful tool for elucidating protein interactions can be maximized.

References

EGNHS (Ethylene Glycol bis(succinimidyl succinate)): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core characteristics of Ethylene (B1197577) Glycol bis(succinimidyl succinate), commonly known as EGS or EGNHS, a research compound widely utilized in the study of protein interactions. This document details its chemical properties, mechanism of action, and experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with clear diagrams.

Core Characteristics of this compound

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent.[1][2] Its chemical structure features two NHS ester reactive groups at either end of a 12-atom spacer arm.[3] This configuration allows for the covalent crosslinking of molecules containing primary amines, such as proteins and peptides.[4][5] this compound is cell membrane permeable, making it suitable for crosslinking intracellular proteins.[6][7]

A key feature of this compound is the cleavable nature of its spacer arm. The ethylene glycol linkage can be broken by treatment with hydroxylamine (B1172632) at a pH of 8.5, allowing for the reversal of the crosslink.[4][6] This characteristic is particularly advantageous for applications involving the analysis of crosslinked complexes, such as mass spectrometry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReferences
Chemical Name Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester)[8]
Common Acronyms EGS, this compound
CAS Number 70539-42-3[2][6]
Molecular Formula C₁₈H₂₀N₂O₁₂[2]
Molecular Weight 456.36 g/mol [2]
Appearance White to off-white powder/solid[2][6]
Spacer Arm Length 16.1 Å (12 atoms)[8]
Solubility Insoluble in water; Soluble in DMSO and DMF[5][6]
Storage Temperature 2-8°C, protected from moisture[9][10]

Mechanism of Action

The primary mechanism of action for this compound involves the reaction of its N-hydroxysuccinimide (NHS) esters with primary amines (-NH₂).[3] This reaction forms a stable amide bond, covalently linking the target molecules. The process is most efficient at a pH range of 7 to 9.[4][5]

The homobifunctional nature of this compound allows it to connect two protein subunits or interacting proteins that are in close proximity. The spacer arm bridges the distance between the reactive sites on the two molecules.

Below is a diagram illustrating the crosslinking reaction mechanism.

G cluster_0 This compound Molecule cluster_1 Target Proteins cluster_2 Crosslinking Reaction (pH 7-9) cluster_3 Result This compound NHS-Ester -- Spacer -- NHS-Ester Reaction Amide Bond Formation This compound->Reaction Reacts with Protein_A Protein A (-NH2) Protein_A->Reaction Protein_B Protein B (-NH2) Protein_B->Reaction Crosslinked_Complex Protein A -- Spacer -- Protein B Reaction->Crosslinked_Complex Forms

Fig 1. this compound crosslinking mechanism.

This compound is not known to directly activate or inhibit specific signaling pathways. Instead, it is a tool used to capture and identify protein-protein interactions that are part of existing signaling cascades or cellular complexes. By crosslinking interacting proteins, researchers can stabilize these interactions for subsequent analysis.

Experimental Protocols

The following section outlines a general protocol for protein crosslinking using this compound. Optimal conditions may vary depending on the specific application and proteins being studied.

Materials
  • This compound (Ethylene glycol bis(succinimidyl succinate))

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate) at pH 7-9.[5]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or glycine).[5]

  • Hydroxylamine-HCl for cleavage (optional).[8]

Crosslinking Procedure

A typical experimental workflow for protein crosslinking with this compound is depicted below.

G Start Start Prep_EGS Prepare fresh this compound solution in DMSO/DMF Start->Prep_EGS Prep_Protein Prepare protein sample in amine-free buffer Start->Prep_Protein Add_EGS Add this compound solution to protein sample Prep_EGS->Add_EGS Prep_Protein->Add_EGS Incubate Incubate at room temp for 30-60 min Add_EGS->Incubate Quench Add quenching buffer to stop the reaction Incubate->Quench Incubate_Quench Incubate for 15 min Quench->Incubate_Quench Analysis Proceed to downstream analysis (e.g., SDS-PAGE, Mass Spectrometry) Incubate_Quench->Analysis

Fig 2. Experimental workflow for this compound crosslinking.

Detailed Steps:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10-25 mM).[5] this compound is moisture-sensitive, so it is crucial to use anhydrous solvents and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]

  • Prepare Protein Sample: The protein sample should be in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the target proteins for reaction with this compound. The pH of the buffer should be between 7 and 9.[5]

  • Crosslinking Reaction: Add the this compound stock solution to the protein sample. The final concentration of this compound typically ranges from 0.25 to 5 mM.[5] The molar ratio of crosslinker to protein may need to be optimized. For dilute protein solutions (<2 mg/mL), a 20- to 50-fold molar excess of the crosslinker is often used, while for more concentrated solutions (>10 mg/mL), a 10-fold molar excess may be sufficient.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[11] Incubate for an additional 15 minutes at room temperature.[11]

  • Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Cleavage of Crosslink

To cleave the crosslinked proteins, the sample can be treated with hydroxylamine.

  • Prepare a fresh 2 M solution of hydroxylamine-HCl in a non-amine containing buffer and adjust the pH to 8.5.[8]

  • Add the hydroxylamine solution to the crosslinked sample.

  • Incubate at 37°C for 3-6 hours.[6]

Summary of Experimental Parameters

The following table summarizes key quantitative parameters for using this compound in crosslinking experiments.

ParameterRecommended Range/ValueReferences
This compound Final Concentration 0.25 - 5 mM[5]
Molar Excess (Crosslinker:Protein) 10-fold to 50-fold[5]
Reaction pH 7.0 - 9.0[4][5]
Reaction Time 30 - 60 minutes at room temperature[8]
2 hours on ice[11]
Quenching Agent Concentration 20 - 50 mM[11]
Cleavage Agent 2 M Hydroxylamine-HCl, pH 8.5[6][8]
Cleavage Time 3 - 6 hours at 37°C[6]

References

Methodological & Application

Application Notes: EGNHS for In Vivo Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EGNHS (Ethylene Glycol bis(N-hydroxysuccinimidyl) succinate) is a homobifunctional, amine-reactive, and water-soluble crosslinking agent. It is an analog of EGS (Ethylene Glycol bis(succinimidyl succinate)), a water-insoluble and membrane-permeable crosslinker.[1][2] this compound is designed for applications where solubility in aqueous buffers is paramount and where the crosslinker is not intended to cross cell membranes, making it ideal for studying protein-protein interactions on the cell surface.[1] However, its non-sulfonated parent compound, EGS, is membrane-permeable and widely used for intracellular crosslinking.[1][2] The protocols and principles are largely interchangeable, with the primary difference being the solvent used to prepare the stock solution.

The core of the this compound molecule consists of two N-hydroxysuccinimide (NHS) esters at either end of a 16.1 Å spacer arm.[3] These NHS esters react efficiently with primary amines (—NH₂) found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, forming stable, covalent amide bonds.[4][5] This reaction proceeds optimally at a pH range of 7.0 to 9.0.[3][5] By covalently linking proteins that are in close proximity, this compound allows researchers to "capture" and stabilize both stable and transient protein-protein interactions within their native cellular environment, making it a powerful tool for proteomics, structural biology, and drug discovery.[6]

Key Properties and Applications:

  • Amine-Reactive: Targets abundant primary amines on proteins for efficient crosslinking.[5]

  • Homobifunctional: Contains identical reactive groups at both ends, simplifying crosslinking between similar functional groups.

  • Water-Soluble (this compound/Sulfo-EGS): Ideal for cell surface crosslinking without the need for organic solvents.[1]

  • Membrane-Permeable (EGS): The non-sulfonated analog, EGS, can readily cross cell membranes for intracellular crosslinking.[1][2]

  • Fixed Spacer Arm: The 16.1 Å spacer arm provides a defined distance constraint for mapping protein interactions.[3]

  • Applications: Used to stabilize protein complexes for co-immunoprecipitation (Co-IP), chromatin immunoprecipitation (ChIP)[7], and analysis by SDS-PAGE, Western blotting, or mass spectrometry (MS).[8][9]

Chemical Reaction and Mechanism

This compound and EGS function by reacting with nucleophilic primary amines on proteins. The NHS ester group is an excellent leaving group, facilitating the formation of a stable amide bond between the crosslinker and the protein. Since the molecule has two such reactive groups, it can form a covalent bridge between two different proteins or between two domains of the same protein that are spatially close.

cluster_0 Step 1: First Amine Reaction cluster_1 Step 2: Second Amine Reaction P1 Protein 1 (with Primary Amine) Intermediate Singly-Reacted Intermediate P1->Intermediate Reaction This compound This compound Crosslinker This compound->Intermediate NHS1 NHS (Leaving Group) Intermediate->NHS1 Release P2 Protein 2 (with Primary Amine) Crosslinked Crosslinked Protein Complex P2->Crosslinked Reaction NHS2 NHS (Leaving Group) Crosslinked->NHS2 Release node_ref->Crosslinked

Caption: Reaction mechanism of a homobifunctional NHS-ester crosslinker.

Quantitative Data and Reagent Properties

The following table summarizes the key properties of EGS/EGNHS and typical parameters for its use in in vivo crosslinking experiments. Optimization is often required depending on the specific cell type and target proteins.[6]

ParameterValue / RangeReference / Note
Chemical Formula C₁₆H₂₀N₂O₁₂[3] For EGS.
Molecular Weight 456.36 g/mol [3] For EGS.
Spacer Arm Length 16.1 Å[3] Provides a defined spatial constraint.
Reactive Groups N-hydroxysuccinimide (NHS) ester[1][2] Reacts with primary amines (—NH₂).
Reactivity pH 7.0 - 9.0[3][5] Reaction is most efficient in this range. Buffers must be amine-free (e.g., PBS, HEPES).
Solubility EGS: Soluble in DMSO/DMF[1][2] This compound (Sulfo-EGS): Water-soluble.
Cell Permeability EGS: Permeable[1][2] This compound (Sulfo-EGS): Impermeable.
Typical Concentration 0.25 - 5 mM[3][10] Higher concentrations may be needed for in vivo work compared to in vitro due to high amine concentration in cells.[11] Titration is recommended.
Incubation Time 30 - 40 minutes at Room Temperature[3] Or 2 hours on ice.
Quenching Reagent 20 - 200 mM Tris or Glycine, pH ~7.5[3][5] Quenches unreacted NHS esters to stop the reaction.
Quenching Time 15 minutes at Room Temperature[5][10]

Detailed Protocol for In Vivo Protein Crosslinking

This protocol provides a general framework for intracellular protein crosslinking using the membrane-permeable crosslinker EGS. For cell-surface crosslinking, the water-soluble this compound can be used by dissolving it directly in PBS instead of DMSO.

Materials:

  • Cells in culture (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 7.2-8.0

  • EGS Crosslinker

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency. For suspension cells, collect a sufficient number of cells (e.g., 1-5 x 10⁷ cells).

    • Aspirate the culture medium.

    • Wash cells three times with ice-cold PBS (pH 7.2-8.0) to completely remove amine-containing media components.[10]

  • Crosslinker Preparation:

    • Allow the vial of EGS to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, prepare a 25-50 mM stock solution of EGS in anhydrous DMSO.[3][10] For example, dissolve 10 mg of EGS in ~440 µL of DMSO for a 50 mM stock.[3]

  • In Vivo Crosslinking:

    • Resuspend the washed cell pellet (or cover adherent cells) in ice-cold PBS.

    • Add the EGS stock solution to the cell suspension to achieve a final concentration between 0.5 and 5 mM.[3][10] The final DMSO concentration should not exceed 10% to minimize cell stress.[10]

    • Optimization is critical. Start with a concentration of 1 mM and perform a titration to find the optimal concentration for your specific protein interaction.

    • Incubate the reaction for 30 minutes at room temperature with gentle mixing.[3][10] Alternatively, incubate for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[10]

    • Incubate for 15 minutes at room temperature with gentle mixing to ensure all unreacted EGS is neutralized.[10]

  • Cell Lysis and Downstream Processing:

    • Pellet the crosslinked cells by centrifugation.

    • Wash the cells once with ice-cold PBS to remove the quenching reagent.

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA) containing protease inhibitors.

    • The cell lysate containing crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, or mass spectrometry.

cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_analysis Analysis start Culture Cells (Adherent or Suspension) wash Wash 3x with ice-cold PBS start->wash add_xl Add EGS/EGNHS (0.5 - 5 mM final) wash->add_xl incubate Incubate (30 min RT or 2h on ice) add_xl->incubate quench Quench Reaction (15 min with Tris) incubate->quench lyse Lyse Cells quench->lyse analysis Downstream Analysis (IP, WB, MS) lyse->analysis

Caption: General experimental workflow for in vivo protein crosslinking.

Application: Trapping Transient Interactions in Signaling Pathways

A key application of in vivo crosslinking is the stabilization of weak or transient protein-protein interactions that are difficult to detect using standard methods like co-immunoprecipitation alone.[12] In a typical signaling cascade, a ligand-activated receptor may briefly interact with a downstream kinase or adaptor protein. These interactions can be captured by EGS/EGNHS, providing a "snapshot" of the active signaling complex. The crosslinked complex can then be isolated and its components identified, revealing crucial details about pathway activation and regulation.

Caption: Diagram showing crosslinking stabilizing a transient protein interaction.

References

Application Notes and Protocols for Utilizing EGNHS in Chromatin Immunoprecipitation Sequencing (ChIP-seq) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins. Standard ChIP-seq protocols typically employ formaldehyde (B43269) as a crosslinking agent to capture protein-DNA interactions. However, for proteins that are part of larger complexes and do not directly bind to DNA, or for capturing transient interactions, formaldehyde alone may be insufficient due to its short spacer arm (2 Å)[1][2].

To overcome this limitation, a dual-crosslinking approach using Ethylene glycol bis(succinimidyl succinate) (EGNHS or EGS) in conjunction with formaldehyde is employed. EGS is a homobifunctional N-hydroxysuccinimide (NHS) ester with a longer, cleavable spacer arm (16.1 Å) that can effectively trap protein-protein interactions within larger chromatin complexes[3][4]. This two-step fixation strategy first stabilizes protein complexes with EGS, followed by formaldehyde to crosslink these complexes to DNA, providing a more comprehensive snapshot of the in vivo protein-DNA landscape.[5]

These application notes provide a detailed protocol for performing dual-crosslinking ChIP-seq using this compound and formaldehyde, targeted towards researchers, scientists, and professionals in drug development.

Key Applications of this compound in ChIP-seq

  • Mapping binding sites of non-DNA binding proteins: Ideal for studying co-factors, chromatin remodeling proteins, and other proteins that are part of larger transcriptional complexes.[1][6]

  • Capturing transient or weak protein-protein interactions: The longer spacer arm of EGS can stabilize interactions that might be missed with formaldehyde alone.

  • Investigating the composition of protein complexes on chromatin: By efficiently crosslinking proteins to each other before they are cross-linked to DNA, EGS helps in identifying components of multi-protein complexes.

Data Presentation: Quantitative Parameters for Dual-Crosslinking ChIP-seq

The following tables summarize key quantitative parameters for the dual-crosslinking ChIP-seq protocol. Optimization of these parameters may be required depending on the cell type and the protein of interest.

Table 1: Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationPurpose
EGS (this compound)300 mM in DMSO1.5 - 2 mMProtein-protein crosslinking
Formaldehyde37% (w/v)0.75% - 1%Protein-DNA crosslinking
Glycine1.25 M125 mMQuenching of formaldehyde
Protease Inhibitors100x1xInhibit protein degradation
SDS10%0.1% - 1%Cell lysis and chromatin shearing

Table 2: Incubation Times and Conditions

StepReagent/ConditionIncubation TimeTemperature
EGS Crosslinking1.5 - 2 mM EGS20 - 30 minutesRoom Temperature
Formaldehyde Crosslinking0.75% - 1% Formaldehyde10 minutesRoom Temperature
Quenching125 mM Glycine5 minutesRoom Temperature
Cell LysisLysis Buffer30 minutes4°C
Sonication-Varies (optimization required)4°C
Antibody IncubationPrimary Antibody1 hour - overnight4°C
Reverse CrosslinkingProteinase K & NaClOvernight65°C

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a dual-crosslinking ChIP-seq experiment using this compound.

Protocol 1: Dual-Crosslinking of Adherent Cells

Materials:

  • Confluent 150 cm² dishes of cells (1x10⁷–5x10⁷ cells per dish)[5]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • EGS (300 mM in DMSO)

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Cell scrapers

  • Conical tubes

  • Centrifuge

Procedure:

  • Cell Culture: Start with two confluent 150 cm² dishes of the cells of interest.[5]

  • EGS Crosslinking:

    • Wash the cells once with 20 mL of room temperature PBS.

    • Aspirate the PBS and add 20 mL of fresh, ice-cold PBS to each dish.[5]

    • Add EGS to a final concentration of 1.5 mM.[5]

    • Swirl gently and incubate at room temperature for 30 minutes.[5]

  • Formaldehyde Crosslinking:

    • Directly add formaldehyde to the PBS/EGS solution to a final concentration of 0.75% (for histone modifications) or 1% (for transcription factors).[5]

    • Swirl gently and incubate at room temperature for 10 minutes. This step should be performed in a chemical fume hood.[5]

  • Quenching:

    • Add Glycine to a final concentration of 125 mM to quench the formaldehyde.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Aspirate the crosslinking solution and wash the cells twice with ice-cold PBS.

    • Add 5 mL of ice-cold PBS and scrape the cells from the dish.

    • Transfer the cell suspension to a conical tube and centrifuge at 2,000 x g for 5 minutes at 4°C.

    • The resulting cell pellet can be stored at -80°C or used immediately for chromatin preparation.[3]

Protocol 2: Chromatin Preparation and Sonication

Materials:

  • Crosslinked cell pellet

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Sonicator

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ChIP Lysis Buffer containing freshly added protease inhibitors. A cell concentration of 2x10⁶ cells/mL is recommended.[6]

    • Rotate the samples for 30 minutes at 4°C to lyse the cells.[6]

  • Sonication:

    • Shear the chromatin by sonication. The goal is to obtain DNA fragments in the size range of 200-800 bp.

    • Note: Dual-crosslinked chromatin can be more resistant to sonication.[1][7] Optimization of sonication conditions (power, duration, number of cycles) is critical. The presence of SDS in the sonication buffer can improve shearing efficiency.[7]

  • Determination of DNA Fragment Size:

    • After sonication, take an aliquot of the chromatin, reverse the crosslinks, and purify the DNA.

    • Run the purified DNA on an agarose (B213101) gel to verify that the fragment size is within the desired range.

Protocol 3: Immunoprecipitation, Elution, and Reverse Crosslinking

Materials:

  • Sonicated chromatin

  • ChIP-grade primary antibody

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer (1% SDS, 100mM NaHCO₃)[1]

  • Proteinase K

  • 5 M NaCl

  • RNase A

Procedure:

  • Immunoprecipitation:

    • Dilute the sonicated chromatin with RIPA buffer. A common starting point is 25 µg of DNA per immunoprecipitation.[5]

    • Add the primary antibody (the optimal amount should be determined empirically, often 1-10 µg) and rotate at 4°C for at least 1 hour, or overnight.[5]

    • Add pre-blocked Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.

  • Washes:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the immunocomplexes from the beads by incubating with Elution Buffer.

  • Reverse Crosslinking:

    • Add 5 M NaCl and RNase A to the eluted chromatin and incubate at 65°C overnight to reverse the crosslinks.[5]

    • Add Proteinase K and incubate at 60°C for 1 hour to digest proteins.[5]

  • DNA Purification:

    • Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • The purified DNA is now ready for library preparation and sequencing.

Mandatory Visualizations

Diagram 1: Dual-Crosslinking Workflow in ChIP-seq```dot

Dual_Crosslinking_ChIP_Seq_Workflow

Caption: EGS traps protein-protein interactions, formaldehyde traps protein-DNA interactions.

Concluding Remarks

The use of this compound in a dual-crosslinking ChIP-seq protocol is a valuable strategy for elucidating the genome-wide interactions of proteins that are part of larger complexes or do not directly bind DNA. While this method can significantly enhance the capture of such interactions, it is crucial to optimize parameters such as crosslinking time and sonication conditions for each specific cell type and protein of interest to ensure high-quality, reproducible data. The protocols and guidelines presented here provide a robust starting point for researchers aiming to incorporate this powerful technique into their studies.

References

Optimizing EGNHS Crosslinking in Mammalian Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene glycol bis(N-hydroxysuccinimidyl) succinate (B1194679) (EGNHS) is a water-soluble, amine-reactive crosslinking agent widely used in biological research to study protein-protein interactions within their native cellular environment. Its hydrophilic nature makes it suitable for crosslinking cell surface proteins and, to some extent, intracellular proteins without causing significant membrane disruption at optimal concentrations. The selection of an appropriate this compound concentration is critical to ensure efficient crosslinking while maintaining cell viability and physiological relevance. This document provides detailed protocols and guidelines for determining the optimal this compound concentration for crosslinking in various mammalian cell lines.

Principle of this compound Crosslinking

This compound contains two N-hydroxysuccinimide (NHS) esters at either end of a 12-atom spacer arm. These NHS esters react with primary amines (-NH2) on proteins, primarily the side chains of lysine (B10760008) residues and the N-termini of polypeptides, to form stable amide bonds. When two primary amines on interacting proteins are in close proximity, this compound can covalently link them, thus "capturing" the interaction.

Factors Influencing Optimal this compound Concentration

The ideal concentration of this compound is a balance between maximizing crosslinking efficiency and minimizing cytotoxicity. Several factors can influence this optimal concentration:

  • Cell Type: Different cell lines exhibit varying sensitivities to chemical crosslinkers.

  • Cell Density: Higher cell densities may require slightly higher this compound concentrations.

  • Protein Abundance: The concentration of the target proteins can influence the required crosslinker concentration.

  • Incubation Time and Temperature: Longer incubation times or higher temperatures generally increase crosslinking efficiency but can also lead to increased cell death.

  • Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the buffer will quench the crosslinking reaction.

Quantitative Data Summary

Determining the optimal this compound concentration requires empirical testing for each specific cell line and experimental condition. The following tables provide a starting point for optimization, summarizing typical concentration ranges and their expected effects on cell viability.

Table 1: Recommended this compound Concentration Range for Initial Optimization

ParameterRecommended RangeNotes
This compound Concentration 0.25 - 5 mMStart with a broad range to identify the optimal window.
Incubation Time 30 minutes at Room Temperature or 2 hours at 4°CShorter times at RT or longer times on ice can be tested.
Quenching Agent 10 - 50 mM Tris-HCl or Glycine, pH 7.5Essential to stop the crosslinking reaction.

Table 2: Hypothetical Dose-Response of this compound on Mammalian Cell Viability (Example Data)

This compound Concentration (mM)HeLa Cell Viability (%)HEK293 Cell Viability (%)Jurkat Cell Viability (%)
0 (Control)100100100
0.2595 ± 398 ± 292 ± 4
0.591 ± 494 ± 388 ± 5
1.085 ± 590 ± 480 ± 6
2.570 ± 678 ± 565 ± 7
5.055 ± 765 ± 645 ± 8

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.

Experimental Protocols

Protocol for Optimizing this compound Concentration using a Cell Viability Assay

This protocol describes how to determine the optimal this compound concentration by treating cells with a range of concentrations and subsequently measuring cell viability using the MTT assay.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (freshly prepared stock solution in DMSO or PBS)

  • Quenching Solution (1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for attachment (for adherent cells).[2]

  • Cell Preparation:

    • For adherent cells, gently wash the cells twice with warm PBS.

    • For suspension cells, pellet the cells by centrifugation and wash twice with warm PBS. Resuspend in PBS.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in PBS to achieve final concentrations ranging from 0.25 to 5 mM.

    • Add the this compound solutions to the cells and incubate for 30 minutes at room temperature.

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[3]

  • MTT Assay:

    • For adherent cells, replace the PBS with 100 µL of fresh culture medium. For suspension cells, pellet and resuspend in 100 µL of fresh medium.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of MTT Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol for Intracellular Crosslinking with this compound and Subsequent Lysis

This protocol outlines the steps for crosslinking proteins in intact mammalian cells with this compound, followed by cell lysis for downstream applications such as immunoprecipitation.

Materials:

  • Mammalian cells

  • PBS, pH 8.0 (ice-cold)

  • This compound (freshly prepared stock solution)

  • Quenching Solution (1 M Tris-HCl, pH 7.5)

  • Cell Lysis Buffer (e.g., RIPA buffer, buffer composition should be optimized for the specific application and should not contain primary amines if further crosslinking is intended)[4][5]

  • Protease inhibitors

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, wash twice with ice-cold PBS, pH 8.0.

    • For suspension cells, pellet and wash twice with ice-cold PBS, pH 8.0.

  • Crosslinking Reaction:

    • Resuspend the cell pellet in ice-cold PBS, pH 8.0.

    • Add freshly prepared this compound to the desired final concentration (e.g., 1-5 mM).[3]

    • Incubate for 30 minutes at room temperature or 2 hours on ice.[3]

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.[3]

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: The clarified supernatant containing the crosslinked protein complexes is now ready for downstream applications like immunoprecipitation or SDS-PAGE analysis.

Visualizations

Experimental Workflow for this compound Optimization

EGNHS_Optimization_Workflow cluster_prep Cell Preparation cluster_crosslink Crosslinking & Quenching cluster_viability Viability Assessment cluster_analysis Data Analysis start Seed Mammalian Cells in 96-well Plate wash Wash Cells with PBS start->wash treat Treat with this compound Concentration Gradient (0.25-5 mM) wash->treat quench Quench with Tris or Glycine treat->quench mtt Perform MTT Assay quench->mtt read Measure Absorbance at 570 nm mtt->read analyze Calculate % Cell Viability vs. Control read->analyze optimal Determine Optimal this compound Concentration analyze->optimal

Caption: Workflow for optimizing this compound concentration.

This compound Crosslinking Mechanism

EGNHS_Mechanism This compound This compound Ethylene glycol bis(N-hydroxysuccinimidyl) succinate Protein1 Protein A Primary Amine (Lysine) This compound->Protein1:lys Reaction Protein2 Protein B Primary Amine (Lysine) This compound->Protein2:lys Reaction Crosslinked Crosslinked Complex Protein A - this compound - Protein B Protein1->Crosslinked Protein2->Crosslinked

Caption: this compound crosslinking of primary amines on proteins.

Troubleshooting

IssuePossible CauseSolution
Low Crosslinking Efficiency This compound concentration too low.Increase this compound concentration in a stepwise manner.
Incubation time too short.Increase incubation time or perform at room temperature.
Presence of primary amines in buffer.Use amine-free buffers like PBS, HEPES, or borate.
High Cell Death This compound concentration too high.Decrease this compound concentration.
Incubation time too long or temperature too high.Decrease incubation time or perform on ice.
Inconsistent Results This compound not freshly prepared.Always prepare fresh this compound solutions before use.
Incomplete quenching.Ensure adequate concentration and incubation time for the quenching agent.

Conclusion

The optimization of this compound concentration is a critical step for successful in-cell crosslinking studies. By systematically evaluating a range of concentrations and assessing the impact on cell viability, researchers can identify an optimal window that maximizes the capture of protein-protein interactions while preserving the physiological state of the cells. The protocols and guidelines presented in this document provide a comprehensive framework for achieving reliable and reproducible crosslinking results in mammalian cells.

References

EGNHS: A Versatile Tool for Elucidating Protein-Protein Interactions in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. A key technology in this field is the use of chemical crosslinkers to stabilize and identify interacting proteins. Among these, Ethylene (B1197577) Glycol bis(N-Hydroxysuccinimidylsuccinate) (EGNHS), a water-soluble, amine-reactive crosslinker, has emerged as a valuable tool for researchers. This application note provides a comprehensive overview of the applications of this compound in studying PPIs, detailed experimental protocols, and its growing role in the development of novel therapeutics.

Unveiling Protein Networks with this compound

This compound is a homobifunctional crosslinker that covalently links proteins that are in close proximity. Its two N-hydroxysuccinimide (NHS) esters react with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. The ethylene glycol spacer arm provides a defined distance constraint, making it ideal for capturing both stable and transient interactions.

The primary application of this compound lies in its integration with mass spectrometry (MS) for the identification of interacting proteins.[1][2] By crosslinking proteins within a cell or in a purified complex, researchers can "freeze" interactions that might otherwise be too weak or transient to detect. Subsequent digestion of the crosslinked complexes and analysis by MS allows for the identification of the crosslinked peptides, revealing the specific proteins that were interacting and even providing insights into the interface of their interaction. Chemical crosslinking, in general, is a powerful technique for mapping the topology of protein complexes both in vitro and in vivo.[3]

Applications in Drug Discovery and Development

The insights gained from studying PPIs are critical for drug discovery.[4][5] Aberrant PPIs are implicated in a wide range of diseases, making them attractive targets for therapeutic intervention. This compound is increasingly being utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to selectively degrade target proteins.[6][7][8]

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound can be employed as a component of this linker, facilitating the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The ability to catalytically induce protein degradation offers a significant advantage over traditional inhibitors.[8]

The workflow for utilizing this compound in PROTAC development often involves:

  • Identifying a suitable ligand for the target protein.

  • Synthesizing a PROTAC molecule incorporating an this compound-based linker.

  • Validating the formation of the ternary complex using techniques such as co-immunoprecipitation and mass spectrometry.

  • Assessing the degradation of the target protein in cellular assays.

Experimental Protocols

I. In Vitro Crosslinking of Purified Protein Complexes with this compound

This protocol describes the general procedure for crosslinking purified proteins to identify interaction partners.

Materials:

  • Purified protein complex (in a suitable buffer such as PBS or HEPES, pH 7.2-8.0)

  • This compound (freshly prepared stock solution in a dry, aprotic solvent like DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

  • Mass spectrometer and associated reagents for protein digestion and analysis

Procedure:

  • Protein Preparation: Prepare the purified protein complex at a concentration of 0.1-2 mg/mL in an amine-free buffer.

  • Crosslinker Addition: Add the freshly prepared this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.

  • Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

  • Mass Spectrometry Analysis: For identification of interacting partners, the crosslinked sample is subjected to in-gel or in-solution digestion with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS.[1][2][9] Specialized software is used to identify the crosslinked peptides from the complex MS/MS data.[2]

II. In Vivo Crosslinking of Proteins with this compound

This protocol provides a general guideline for crosslinking proteins within living cells.

Materials:

  • Cultured cells expressing the proteins of interest

  • Phosphate-buffered saline (PBS)

  • This compound (freshly prepared stock solution in DMSO)

  • Cell lysis buffer

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Immunoprecipitation reagents (if applicable)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Cell Preparation: Wash the cells with PBS to remove any amine-containing media components.

  • Crosslinking: Add this compound dissolved in PBS to the cells at a final concentration typically ranging from 1-5 mM. The optimal concentration and incubation time should be determined empirically. Incubate for a short period (e.g., 15-60 minutes) at room temperature or 37°C.

  • Quenching: Terminate the crosslinking reaction by adding a quenching solution.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The crosslinked protein complexes can then be analyzed by various methods, including immunoprecipitation followed by Western blotting to confirm the interaction, or by mass spectrometry to identify novel interaction partners.

Quantitative Data Presentation

The analysis of crosslinking experiments coupled with mass spectrometry can generate a large amount of data. It is crucial to present this data in a clear and structured manner to facilitate interpretation. The following table provides a template for summarizing quantitative data from an this compound crosslinking-MS experiment.

Bait ProteinIdentified InteractorUnique Crosslinked PeptidesSequence Coverage (%)ScoreFold Change (Crosslinked vs. Control)
Protein AProtein B52515010.2
Protein AProtein C318987.5
Protein XProtein Y83521015.8

Table 1: Example of Quantitative Data Summary from an this compound Crosslinking-MS Experiment. This table illustrates how to present key quantitative metrics for identified protein-protein interactions.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows.

EGNHS_Crosslinking_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Downstream Analysis p1 Purified Protein Complex p2 Add this compound p1->p2 p3 Incubation p2->p3 p4 Quench Reaction p3->p4 a1 SDS-PAGE / Western Blot p4->a1 a2 Mass Spectrometry p4->a2 c1 Cultured Cells c2 Add this compound c1->c2 c3 Incubation c2->c3 c4 Quench & Lyse c3->c4 c4->a1 c4->a2 a3 Data Analysis a2->a3

Figure 1: General workflow for in vitro and in vivo protein crosslinking using this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: Mechanism of action of a PROTAC utilizing an this compound-based linker.

Conclusion

This compound is a powerful and versatile crosslinking reagent for the study of protein-protein interactions. Its ability to stabilize both transient and stable complexes makes it an invaluable tool for researchers in basic biology and drug discovery. The detailed protocols and application examples provided here serve as a guide for scientists and professionals seeking to leverage the potential of this compound in their research endeavors. As the field of targeted protein degradation continues to expand, the importance of crosslinkers like this compound in the development of novel therapeutics is set to grow.

References

Application Notes and Protocols for Protein Complex Stabilization Using EGS (EGNHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethylene Glycol Bis(succinimidylsuccinate) (EGS), also known as EGNHS, for the stabilization of protein complexes for subsequent analysis. EGS is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (lysine residues and N-termini) on proteins, forming stable amide bonds. Its specific spacer arm length and cleavable nature make it a versatile tool in structural biology and protein interaction studies.

Introduction to EGS Crosslinking

EGS is a valuable reagent for covalently linking interacting proteins, effectively "freezing" transient or weak interactions to allow for their detection and analysis. The NHS esters at both ends of the EGS molecule react with primary amines in close proximity, creating a covalent bridge between the protein subunits. This stabilization is crucial for a variety of downstream applications, including:

  • Structural analysis: by providing distance constraints for computational modeling.

  • Mass spectrometry (MS): to identify protein-protein interactions and map interaction interfaces.

  • Immunoprecipitation and Western blotting: to capture and identify binding partners.

  • Chromatin Immunoprecipitation (ChIP): to study DNA-protein interactions.[1]

A key feature of EGS is its 16.1 Å spacer arm, which is cleavable by hydroxylamine (B1172632) at a pH of 8.5.[1][2] This allows for the separation of crosslinked proteins, facilitating their individual analysis after the complex has been studied in its stabilized form. EGS is also membrane-permeable, making it suitable for crosslinking proteins within intact cells.[2][3]

Data Presentation: Quantitative Parameters for EGS Crosslinking

The following table summarizes key quantitative parameters for successful protein crosslinking using EGS. Optimal conditions may vary depending on the specific protein complex and experimental goals, and therefore, empirical optimization is recommended.

ParameterRecommended RangeNotes
EGS Final Concentration 0.25 - 5 mMHigher concentrations can lead to excessive crosslinking and aggregation.[4]
Molar Excess of EGS over Protein 10 to 50-foldUse a lower molar excess for concentrated protein solutions (>5 mg/mL) and a higher excess for dilute solutions (<5 mg/mL).[4]
Reaction pH 7.0 - 9.0The reaction is more efficient at slightly alkaline pH.[4][5]
Reaction Temperature & Duration Room temperature for 30-40 minutes, or on ice for 2-3 hours.Lower temperatures can be used to slow the reaction and minimize non-specific crosslinking.[5]
Quenching Reagent Concentration 10 - 200 mM Tris or GlycineQuenching is an optional step to stop the crosslinking reaction.[4][5]
Hydroxylamine Concentration (for cleavage) 2 M (for a 1:1 mix with sample)The cleavage reaction is performed at 37°C for 3.5-4.5 hours.[5]

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Protein Complexes

This protocol describes the procedure for crosslinking interacting proteins in a purified sample.

Materials:

  • EGS (Ethylene Glycol Bis(succinimidylsuccinate))

  • Dry, amine-free solvent (e.g., DMSO or DMF)

  • Purified protein complex in an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer, pH 7.0-9.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Equilibrate EGS: Allow the vial of EGS to come to room temperature before opening to prevent moisture condensation.[5]

  • Prepare EGS Stock Solution: Immediately before use, dissolve EGS in dry DMSO or DMF to a concentration of 10-25 mM.[4] For example, dissolve 10 mg of EGS in 445 µL of dry DMSO for a 50 mM stock solution.[5]

  • Protein Sample Preparation: Ensure the purified protein complex is in an amine-free buffer at the desired concentration.

  • Crosslinking Reaction: Add the EGS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). Gently mix and incubate at room temperature for 30-40 minutes or on ice for 2-3 hours.[5]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-200 mM (e.g., add 1 M Tris-HCl to a final concentration of 20 mM). Incubate for 15 minutes at room temperature.[5][6]

  • Removal of Excess Reagent: Remove non-reacted EGS and quenching reagents by using a desalting column or through dialysis against an appropriate buffer.[5]

  • Analysis: The stabilized protein complex is now ready for downstream analysis such as SDS-PAGE, mass spectrometry, or size exclusion chromatography.

Protocol 2: Intracellular Crosslinking in Living Cells

This protocol is designed for crosslinking proteins within intact cells, taking advantage of the membrane-permeable nature of EGS.

Materials:

  • EGS

  • Dry, amine-free solvent (e.g., DMSO)

  • Cell culture in suspension or adherent plates

  • Ice-cold PBS (pH 8.0)

  • Quenching solution (e.g., 1 M Glycine or Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Cell Preparation: Harvest cultured cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[4]

  • Prepare EGS Solution: Prepare a fresh stock solution of EGS in dry DMSO at a concentration of 10-25 mM.[4]

  • Crosslinking Reaction: Add the EGS stock solution to the cell suspension to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes to stop the reaction.[4]

  • Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol.

  • Analysis: The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation or Western blotting.

Mandatory Visualizations

EGS_Crosslinking_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Complex Protein Complex in Amine-Free Buffer Crosslinking Add EGS to Protein (30-40 min, RT) Protein_Complex->Crosslinking EGS_Stock Prepare Fresh EGS Stock in DMSO/DMF EGS_Stock->Crosslinking Quenching Quench Reaction (Optional, with Tris/Glycine) Crosslinking->Quenching Purification Remove Excess Reagent (Desalting/Dialysis) Crosslinking->Purification If no quenching Quenching->Purification Downstream_Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Purification->Downstream_Analysis

Caption: Workflow for in vitro protein complex stabilization using EGS.

EGS_Reaction_Mechanism EGS EGS NHS-ester --- Spacer --- NHS-ester Intermediate {Amide Bond Formation} EGS->Intermediate Reacts with Protein1 Protein A Primary Amine (-NH2) Protein1->Intermediate Protein2 Protein B Primary Amine (-NH2) Protein2->Intermediate Crosslinked_Complex Stabilized Complex Protein A -- Amide Bond -- Protein B Intermediate->Crosslinked_Complex Forms

Caption: Reaction mechanism of EGS with primary amines on interacting proteins.

References

Application Note: Protocol for Cleaving the EGNHS Spacer Arm with Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene (B1197577) glycol bis(succinimidylsuccinate) (EGNHS), also known as EGS, is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker commonly used to conjugate primary amines on proteins and other biomolecules.[1] Its spacer arm, which is 16.1 Å in length, contains two ester sites that are susceptible to cleavage by hydroxylamine (B1172632).[2] This cleavable feature allows for the dissociation of crosslinked molecules, which is particularly useful in applications such as analyzing protein-protein interactions, identifying components of a crosslinked complex, and targeted drug delivery. This application note provides a detailed protocol for the cleavage of the this compound spacer arm using hydroxylamine.

Mechanism of Cleavage

The this compound crosslinker reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) via its two NHS ester reactive groups, forming stable amide bonds. The spacer arm itself contains ester linkages that are susceptible to nucleophilic attack by hydroxylamine. The reaction with hydroxylamine cleaves these ester bonds, resulting in the release of the crosslinked molecules and ethylene glycol.

Quantitative Data Summary

The efficiency of the cleavage reaction is dependent on several factors, including the concentration of hydroxylamine, pH, temperature, and incubation time. The following table summarizes the key quantitative parameters for the hydroxylamine cleavage of the this compound spacer arm.

ParameterValueNotes
Hydroxylamine HCl Concentration 2 MPrepared fresh before use.[3][4]
pH 7.4 - 8.5pH should be adjusted after dissolving hydroxylamine HCl.[1][2][3][4][5]
Temperature 37°C or Room TemperatureHigher temperature generally leads to shorter incubation times.[2][3]
Incubation Time 3 - 7 hours3.5 - 4.5 hours at 37°C; 6-7 hours at room temperature.[2][3]
Final Crosslinker Concentration (for crosslinking) 0.5 - 5 mMA 20-fold molar excess of this compound to protein is a common starting point.[3]
Reaction Time (for crosslinking) 30 - 40 minutesAt room temperature. Longer times (2-3 hours) may be needed on ice.[3]

Experimental Workflow

The following diagram illustrates the overall workflow from protein crosslinking with this compound to the subsequent cleavage of the spacer arm with hydroxylamine.

Workflow cluster_crosslinking Crosslinking cluster_cleavage Cleavage cluster_analysis Analysis A Prepare Protein Sample in Amine-Free Buffer (e.g., 25 mM Sodium Phosphate, pH 7.4) B Prepare 50 mM this compound in DMSO or DMF A->B C Add this compound to Protein Sample (Final Conc. 0.5-5 mM) B->C D Incubate at Room Temperature for 30-40 min C->D E Quench Reaction with Tris or Glycine (Optional) D->E F Prepare 2 M Hydroxylamine-HCl in Buffer, Adjust pH to 7.4-8.5 E->F Proceed to Cleavage G Warm Hydroxylamine Solution to 37°C F->G H Mix Equal Volumes of Crosslinked Sample and Hydroxylamine Solution G->H I Incubate at 37°C for 3.5-4.5 hours H->I J Analyze Cleavage by SDS-PAGE (Optional) I->J Proceed to Analysis K Desalt Sample to Remove Hydroxylamine (Optional) J->K

References

Optimizing EGNHS Crosslinking: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical crosslinking is a powerful technique used to study protein-protein interactions, define protein complex topologies, and stabilize transient interactions for analysis. Ethylene glycol bis(succinimidyl succinate) (EGS or EGNHS) is a homobifunctional, amine-reactive crosslinker commonly employed for these purposes. This compound contains two N-hydroxysuccinimide (NHS) esters at either end of a 16.1 Å spacer arm. These NHS esters react with primary amines (e.g., on lysine (B10760008) residues and N-termini of proteins) to form stable amide bonds. The efficiency of this crosslinking reaction is critically dependent on several factors, including reaction time, temperature, pH, and the molar ratio of crosslinker to protein. This application note provides a detailed protocol for optimizing this compound crosslinking time and temperature to achieve desired conjugation efficiency while preserving protein function and integrity.

Principle of this compound Crosslinking

This compound reacts with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient in the pH range of 7.2 to 8.5.[1][2] However, the NHS-ester moiety is susceptible to hydrolysis, which competes with the primary amine reaction. The rate of hydrolysis increases with higher pH and temperature, leading to a decrease in crosslinking efficiency.[1][2] Therefore, optimizing the reaction time and temperature is crucial to maximize the yield of crosslinked products while minimizing hydrolysis and potential protein denaturation.

Factors Influencing this compound Crosslinking Efficiency

Several parameters must be considered to achieve optimal crosslinking results:

  • Temperature: Reactions are typically performed at room temperature (RT) or 4°C. Lower temperatures (4°C) can help to preserve the stability of thermolabile proteins and reduce the rate of hydrolysis of the NHS ester, but may require longer incubation times.[1][2] Room temperature reactions are faster but may increase the risk of protein degradation and crosslinker hydrolysis.

  • Time: Incubation times can range from 30 minutes to 4 hours or longer.[1][2] Shorter incubation times may be sufficient at room temperature, while reactions at 4°C often require extended periods. Optimization is key to finding the balance between sufficient crosslinking and potential sample degradation over time.

  • pH: The optimal pH range for NHS-ester reactions is between 7.2 and 8.5.[1][2] Buffers should be free of primary amines, such as Tris or glycine, which will compete with the target proteins for reaction with the crosslinker.[2] Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers.

  • Concentration: The molar ratio of this compound to the protein of interest is a critical parameter. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[3] The optimal ratio depends on the protein concentration and the number of available primary amines.

  • Quenching: After the desired incubation time, the crosslinking reaction should be stopped by adding a quenching reagent that contains primary amines, such as Tris or glycine. This will react with any remaining unreacted this compound and prevent further crosslinking.[2]

Data Presentation: Optimization Parameters

The following tables summarize key quantitative data for the optimization of this compound crosslinking.

Table 1: Recommended Starting Conditions for this compound Crosslinking

ParameterRecommended RangeNotes
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures are preferred for sensitive proteins.
Incubation Time 30 minutes to 4 hoursLonger times may be needed at 4°C.
pH 7.2 - 8.5Use amine-free buffers.[1][2]
This compound Concentration 0.25 - 5 mMFinal concentration in the reaction mixture.
Molar Excess of this compound 10- to 50-fold over proteinHigher excess for dilute protein solutions.[3]
Quenching Reagent 20 - 50 mM Tris or GlycineFinal concentration.

Table 2: Influence of pH and Temperature on NHS-Ester Hydrolysis

pHTemperatureHalf-life of Hydrolysis
7.00°C4 - 5 hours[1][2]
8.64°C10 minutes[1]

Experimental Protocols

Protocol 1: General Optimization of this compound Crosslinking Time and Temperature

This protocol outlines a systematic approach to determine the optimal reaction time and temperature for crosslinking a specific protein or protein complex.

Materials:

  • This compound (or EGS) crosslinker

  • Dry, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein sample in a suitable amine-free buffer (e.g., PBS, HEPES) at a known concentration

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Reaction tubes

  • Incubators or water baths set at 4°C and room temperature (20-25°C)

  • SDS-PAGE analysis equipment (gels, running buffer, loading buffer, protein standards, staining solution)

  • Western blotting equipment and specific antibodies (optional)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in dry DMSO or DMF to a concentration of 10-25 mM. This compound is moisture-sensitive, so it's crucial to use a dry solvent and not to store the stock solution.

  • Set up Optimization Reactions:

    • Prepare a series of reaction tubes, each containing your protein sample at the desired concentration in an amine-free buffer.

    • For each temperature to be tested (e.g., 4°C and RT), set up multiple tubes to be incubated for different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).

    • Include a negative control for each temperature with no this compound added.

  • Initiate Crosslinking:

    • Add the this compound stock solution to each reaction tube to achieve the desired final concentration (e.g., a 20-fold molar excess over the protein). Gently mix.

    • The final concentration of DMSO or DMF should ideally not exceed 10% (v/v) to avoid negative effects on protein structure.

  • Incubation:

    • Place the tubes in the respective incubators (4°C and RT).

    • At each designated time point, remove one tube from each temperature set.

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the reaction.

  • Analyze the Results:

    • Add SDS-PAGE loading buffer to each quenched sample.

    • Analyze the samples by SDS-PAGE. Look for the appearance of higher molecular weight bands corresponding to crosslinked products and a decrease in the monomeric protein band.

    • (Optional) Perform a Western blot using an antibody specific to your protein of interest for more sensitive detection.

  • Determine Optimal Conditions: The optimal time and temperature will be those that yield the desired amount of crosslinked product without significant protein aggregation (seen as high molecular weight smears at the top of the gel) or degradation.

Protocol 2: In-Cell Crosslinking using this compound

This protocol is for crosslinking proteins within intact cells.

Materials:

  • Adherent or suspension cells

  • This compound

  • Dry, amine-free DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them to the desired confluency in culture plates. For suspension cells, harvest and wash them.

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.

    • Resuspend suspension cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL. For adherent cells, add ice-cold PBS (pH 8.0) to the plate.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in dry DMSO to a concentration of 10-25 mM.

  • Crosslinking:

    • Add the this compound solution to the cell suspension or the PBS covering the adherent cells to a final concentration of 1-5 mM.

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice. Optimization of time and temperature may be required.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Downstream Analysis:

    • Wash the cells again with ice-cold PBS.

    • Proceed with cell lysis using a suitable lysis buffer. The crosslinked protein complexes can then be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry.

Mandatory Visualizations

This compound Crosslinking Reaction Workflow

EGNHS_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_post_reaction Post-Reaction Protein Protein Sample in Amine-Free Buffer Mix Mix Protein and this compound Protein->Mix This compound Prepare fresh This compound in DMSO This compound->Mix Incubate Incubate (Optimize Time & Temp) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Analyze Analyze by SDS-PAGE/MS Quench->Analyze Optimization_Logic cluster_parameters Experimental Parameters cluster_analysis Analysis & Decision cluster_outcome Outcome Temp Temperature (4°C vs RT) Analysis SDS-PAGE Analysis Temp->Analysis Time Incubation Time (30m, 1h, 2h, 4h) Time->Analysis Conc [this compound] (Molar Excess) Conc->Analysis Decision Optimal Crosslinking? Analysis->Decision Success Proceed with Optimal Conditions Decision->Success Yes Failure Adjust Parameters & Re-run Decision->Failure No Failure->Temp Failure->Time Failure->Conc VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR1 VEGFR Monomer VEGF->VEGFR1 binds VEGFR2 VEGFR Monomer VEGF->VEGFR2 binds Dimer VEGFR Dimer (Crosslinked by this compound) VEGFR1->Dimer Dimerization VEGFR2->Dimer Dimerization Autophos Autophosphorylation Dimer->Autophos activates PLCg PLCγ Autophos->PLCg PI3K PI3K Autophos->PI3K SRC Src Autophos->SRC Signal Downstream Signaling (e.g., MAPK, Akt) PLCg->Signal PI3K->Signal SRC->Signal

References

Application Notes and Protocols for Quenching Strategies in EGNHS Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGNHS (Ethylene glycol bis(succinimidyl succinate)) is a homobifunctional, amine-reactive crosslinking agent commonly employed in biological research to study protein-protein interactions. Its structure features an ethylene (B1197577) glycol spacer arm flanked by two N-hydroxysuccinimide (NHS) esters. These NHS esters readily react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds, effectively linking proteins that are in close proximity.

A critical step in any crosslinking experiment is the termination, or "quenching," of the reaction. Quenching inactivates the unreacted crosslinker, preventing non-specific crosslinking and the formation of unintended protein conjugates. This ensures that the observed crosslinked complexes accurately reflect the protein interactions at the time of the experiment. This document provides detailed application notes and protocols for various quenching strategies in this compound crosslinking reactions.

Quenching Strategies: An Overview

The most common method for quenching NHS ester reactions is the addition of a reagent containing a primary amine. This quenching agent competes with the target proteins for the reactive NHS esters, effectively capping the unreacted crosslinker. The choice of quenching agent can influence the downstream analysis and should be selected based on the specific experimental requirements.

Commonly used quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent. Its primary amine readily reacts with NHS esters.

  • Glycine (B1666218): A simple amino acid that provides a primary amine for efficient quenching.

  • Hydroxylamine: Another effective quenching agent that can also cleave certain ester bonds, which can be advantageous in specific applications.

  • Ethanolamine: Similar to other primary amine-containing reagents, it effectively quenches NHS ester reactions.[1]

The selection of a quenching agent should consider factors such as potential interference with downstream applications (e.g., mass spectrometry) and the desired final pH of the sample.

Data Presentation: Comparison of Quenching Reagents

While direct comparative studies on the quenching efficiency of Tris and glycine for this compound are not extensively documented, their widespread use attests to their effectiveness. The following table summarizes the characteristics and typical working concentrations of common quenching agents for NHS ester reactions.[2][3]

Quenching ReagentTypical Final ConcentrationIncubation TimeIncubation TemperatureKey Considerations
Tris-HCl 20-100 mM15-30 minutesRoom Temperature or 4°CCan interfere with subsequent SDS-PAGE if the pH is too high. Ensure the final pH is compatible with your sample buffer.
Glycine 20-100 mM15-30 minutesRoom Temperature or 4°CA simple and effective quenching agent with minimal interference in many downstream applications.[4]
Hydroxylamine 10-50 mM15-60 minutesRoom TemperatureCan cleave the this compound spacer arm, which may be desirable for certain mass spectrometry workflows.[1]
Ethanolamine 20-50 mM15-30 minutesRoom TemperatureAn alternative primary amine quenching agent.[3]

Experimental Protocols

Protocol 1: General In Vitro Protein Crosslinking with this compound and Quenching

This protocol describes a general workflow for crosslinking purified proteins in solution.

Materials:

  • This compound crosslinker

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0

  • Reaction tubes

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-25 mM.

  • Prepare Protein Sample: Prepare the protein sample in an appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker over protein).

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically for each system.

  • Quenching:

    • Add the quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.[2]

    • Incubate for 15 minutes at room temperature with gentle mixing to ensure all unreacted this compound is deactivated.

  • Downstream Analysis: The quenched sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vivo Crosslinking of Cellular Proteins with a Membrane-Permeable this compound Analog and Quenching

This protocol is for crosslinking proteins within living cells using a membrane-permeable NHS ester crosslinker.

Materials:

  • Membrane-permeable NHS ester crosslinker (e.g., a non-sulfonated version of this compound)

  • Anhydrous DMSO

  • Cells in culture

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • Quenching solution: 100 mM Glycine in PBS or 100 mM Tris-HCl, pH 8.0 in PBS.[1]

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency.

    • Wash the cells three times with ice-cold PBS to remove any amine-containing components from the culture medium.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the membrane-permeable NHS ester in anhydrous DMSO to prepare a stock solution.

  • Crosslinking:

    • Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.

    • Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Add the quenching solution to the cell suspension to a final concentration of 100 mM.[1]

    • Incubate for 15 minutes at room temperature with gentle agitation.

  • Cell Lysis and Analysis:

    • Pellet the cells by centrifugation.

    • Wash the cells once with PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • The cell lysate can then be used for downstream applications like immunoprecipitation and Western blotting.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway studied using this compound crosslinking and a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_quench Quenching cluster_analysis Downstream Analysis ProteinA Protein A Mix Mix Proteins ProteinA->Mix ProteinB Protein B ProteinB->Mix Addthis compound Add this compound Mix->Addthis compound Incubate Incubate Addthis compound->Incubate AddQuencher Add Quencher (Tris or Glycine) Incubate->AddQuencher SDSPAGE SDS-PAGE AddQuencher->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot MassSpec Mass Spectrometry SDSPAGE->MassSpec

Caption: A typical experimental workflow for this compound crosslinking.

receptor_dimerization cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Receptor1 Receptor Monomer 1 Dimer Receptor Dimer Receptor1->Dimer Dimerization Receptor2 Receptor Monomer 2 Receptor2->Dimer Dimerization KinaseDomain Kinase Domain Activation Dimer->KinaseDomain Ligand Ligand Ligand->Receptor1 Ligand->Receptor2 Downstream Downstream Signaling KinaseDomain->Downstream

Caption: EGFR dimerization signaling pathway.

ubiquitination_pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_target Target E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub Transfer Ub Ubiquitin Ub->E1 ATP E3 E3 (Ubiquitin ligase) E2->E3 TargetProtein Target Protein E3->TargetProtein UbiquitinatedProtein Ubiquitinated Target Protein TargetProtein->UbiquitinatedProtein Ubiquitination

References

Application Notes and Protocols for Identifying Transient Protein Interactions Using EGNHS (EGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, DNA replication and repair, and metabolic regulation. These interactions are often characterized by low affinity and short duration, making them challenging to detect using traditional methods like co-immunoprecipitation (co-IP) alone. Chemical crosslinking offers a powerful strategy to stabilize these fleeting interactions, enabling their capture and subsequent identification.

EGNHS, also known as EGS (Ethylene glycol bis(succinimidyl succinate)), is a homobifunctional, amine-reactive crosslinker that has proven effective in capturing transient PPIs. Its N-hydroxysuccinimide (NHS) esters at both ends react with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds. With a spacer arm length of 16.1 Å, EGS is well-suited for covalently linking proteins that are in close proximity. A key feature of EGS is that the crosslink is cleavable by hydroxylamine (B1172632), which can facilitate downstream analysis such as mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound (EGS) to identify transient protein-protein interactions.

Principle of this compound (EGS) Crosslinking

EGS is a membrane-permeable crosslinker, allowing for in vivo crosslinking by its addition directly to cell culture media. The NHS esters of EGS react with primary amines at a pH range of 7-9. By covalently linking interacting proteins, EGS effectively "traps" transient complexes, allowing for their subsequent purification and identification through techniques such as co-IP followed by mass spectrometry. The workflow generally involves in vivo or in vitro crosslinking, cell lysis, affinity purification of a protein of interest, and identification of its crosslinked partners by mass spectrometry.

Key Features of this compound (EGS)

FeatureDescription
Synonyms EGS, Ethylene glycol bis(succinimidyl succinate)
Molecular Weight 456.36 g/mol
Spacer Arm Length 16.1 Å
Reactive Groups N-hydroxysuccinimide (NHS) esters
Target Primary amines (-NH2)
Cleavability Cleavable by hydroxylamine (pH 8.5, 37°C)
Solubility Insoluble in water; soluble in organic solvents like DMSO and DMF
Cell Permeability Membrane permeable, suitable for intracellular crosslinking

Experimental Workflow

The general workflow for identifying transient protein interactions using EGS involves several key steps, from sample preparation to data analysis.

EGS_Workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_purification Purification cluster_analysis Analysis prep Prepare Cells or Protein Lysate crosslink Add EGS Crosslinker prep->crosslink quench Quench Reaction crosslink->quench lysis Cell Lysis quench->lysis ip Immunoprecipitation (IP) of Bait Protein lysis->ip wash Wash Steps ip->wash elution Elution of Protein Complexes wash->elution cleavage Optional: Cleave Crosslinks elution->cleavage ms Mass Spectrometry (LC-MS/MS) elution->ms Without Cleavage cleavage->ms data Data Analysis and Protein Identification ms->data

Fig. 1: General experimental workflow for EGS crosslinking.

Detailed Protocols

Protocol 1: In-Cell Crosslinking for Identification of Transient Interactions

This protocol is designed for capturing interactions within living cells.

Materials:

  • EGS (this compound) crosslinker

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 8.0

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Antibody against the bait protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%).

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.

  • EGS Preparation: Immediately before use, prepare a 10-25 mM stock solution of EGS in anhydrous DMSO.

  • Crosslinking:

    • Resuspend cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.

    • Add the EGS stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature or for 2 hours on ice. The optimal time and concentration should be determined empirically.

  • Quenching: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the crosslinked protein complexes from the beads using an appropriate elution buffer. Immediately neutralize the eluate with the neutralization buffer.

  • Downstream Analysis: The eluted sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In-Solution Crosslinking of Purified Proteins or Lysates

This protocol is suitable for studying interactions between purified proteins or within a cell lysate.

Materials:

  • EGS (this compound) crosslinker

  • Anhydrous DMSO or DMF

  • Reaction buffer: Amine-free buffer, pH 7-9 (e.g., HEPES, PBS)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Protein sample (purified proteins or cell lysate)

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer.

  • EGS Preparation: Immediately before use, dissolve EGS in anhydrous DMSO to a concentration of 10-25 mM.

  • Crosslinking:

    • Add the EGS solution to the protein sample. The final concentration of EGS typically ranges from 0.25 to 5 mM.

    • The molar excess of EGS over the protein depends on the protein concentration:

      • For protein concentrations >5 mg/mL, use a 10-fold molar excess.

      • For protein concentrations <5 mg/mL, use a 20- to 50-fold molar excess.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Downstream Processing: The crosslinked sample can then be used for co-IP, SDS-PAGE, or directly prepared for mass spectrometry analysis.

Quantitative Data and Applications

While specific quantitative data on the efficiency of EGS in capturing transient interactions is often context-dependent, its utility has been demonstrated in various studies. For instance, in the study of heat shock protein-90 (Hsp90) interactors, EGS was crucial for identifying a 240-kDa heteroconjugate that was not detectable with shorter crosslinkers, highlighting its effectiveness in capturing specific transient complexes.

ParameterCondition 1Condition 2
Crosslinker No Crosslinker1 mM EGS
Bait Protein Hsp90Hsp90
Identified Interactor Not Detectedp240 complex

Case Study: Elucidating the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a classic example of a cellular process mediated by a series of transient protein-protein interactions. EGS crosslinking can be instrumental in stabilizing the interactions between TGF-β receptors and their downstream effectors, the Smad proteins.

Upon ligand binding, the TGF-β type II receptor (TGFβRII) recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI then phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate gene expression. The interactions between the receptors and Smads are transient and crucial for signal propagation.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 TGFbRI->pSmad23 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Forms complex with Smad4 Smad4 Smad4->SmadComplex Gene Target Gene Expression SmadComplex->Gene Translocates & Regulates

Fig. 2: TGF-β signaling pathway highlighting transient interactions.

EGS can be used to crosslink the transient interaction between the activated TGFβRI and Smad2/3, as well as the subsequent formation of the Smad2/3-Smad4 complex, facilitating their co-immunoprecipitation and identification.

Troubleshooting

ProblemPossible CauseSolution
No crosslinking observed EGS concentration too low; Incubation time too short; EGS hydrolyzedOptimize EGS concentration and incubation time; Use fresh, anhydrous DMSO/DMF for EGS stock
Excessive protein aggregation EGS concentration too highReduce EGS concentration or incubation time
High background in IP Insufficient washing; Non-specific antibody bindingIncrease the number of wash steps and/or the stringency of the wash buffer; Use a pre-clearing step
Low yield of bait protein Poor antibody affinity; Inefficient cell lysisUse a high-affinity antibody; Optimize lysis buffer and procedure

Conclusion

This compound (EGS) is a valuable tool for the identification of transient protein-protein interactions. Its ability to covalently stabilize fleeting interactions in their native cellular context allows researchers to capture and identify novel components of dynamic protein complexes. The protocols and guidelines provided here offer a solid foundation for the successful application of EGS in elucidating the intricate networks of protein interactions that govern cellular function. Careful optimization of experimental conditions is crucial for achieving reliable and reproducible results.

Troubleshooting & Optimization

EGNHS Crosslinking Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein crosslinking experiments using Ethylene Glycol bis(N-hydroxysuccinimidylsuccinate) (EGNHS/EGS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as EGS) is a homobifunctional crosslinking agent. It contains two N-hydroxysuccinimide (NHS) esters at each end of a 16.1 Å spacer arm.[1][2] These NHS esters react with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) under slightly alkaline conditions (pH 7.2-8.5) to form stable, covalent amide bonds.[3][4] Because it is water-insoluble and membrane-permeable, it is well-suited for intracellular crosslinking.[1][5]

Q2: How should I prepare and store this compound?

A2: this compound is moisture-sensitive and its NHS esters are prone to hydrolysis in aqueous solutions.[3][6]

  • Storage: Store the solid, powdered this compound desiccated at 4-8°C.[3]

  • Preparation: this compound is not soluble in water.[5] It must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] Stock solutions should not be prepared for storage as the crosslinker will rapidly hydrolyze and lose reactivity.[3] Any unused reconstituted crosslinker should be discarded.[3]

Q3: What buffers are compatible with this compound crosslinking?

A3: The choice of buffer is critical. Use buffers that do not contain primary amines, which would compete with the target protein for reaction with the this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH range of 7.2-8.5 are ideal.[3]

  • Incompatible Buffers: Avoid buffers containing Tris (e.g., TBS) or glycine (B1666218), as they will quench the reaction.[3]

Q4: Can the crosslinks formed by this compound be reversed?

A4: Yes, the crosslinks formed by this compound are cleavable. The 12-atom spacer arm can be cleaved by treating the crosslinked proteins with hydroxylamine (B1172632) at pH 8.5 for 3-6 hours at 37°C.[1] This allows for the disassembly of protein complexes after the initial crosslinking and analysis.

Troubleshooting Guide

Issue 1: Low or No Crosslinking Yield

Q: My Western blot or gel analysis shows no evidence of crosslinked products. What went wrong?

A: This is a common issue that can stem from several factors related to the reagent, reaction conditions, or the protein itself.

Potential Cause Troubleshooting Steps & Solutions
Inactive Crosslinker The NHS esters on this compound are highly susceptible to hydrolysis. Ensure the this compound powder has been stored properly in a desiccator.[3] Always prepare the this compound solution in dry DMSO or DMF immediately before adding it to your reaction.[1][3] Do not use pre-made stock solutions that have been stored.[3]
Incorrect Buffer Buffers containing primary amines like Tris or glycine will compete with your protein, quenching the reaction.[3] Solution: Switch to a non-amine buffer such as PBS, HEPES, or borate within the recommended pH range of 7.2-8.5.[3]
Suboptimal pH The reaction between NHS esters and primary amines is highly pH-dependent. At pH levels below 7.2, the primary amines on the protein are protonated and less available to react.[1] Above pH 8.5, the rate of this compound hydrolysis increases significantly, reducing efficiency.[3] Solution: Verify the pH of your reaction buffer with a calibrated meter and ensure it is within the optimal 7.2-8.5 range.
Insufficient Reagent The concentration of the crosslinker relative to the protein is critical. Solution: Optimize the molar excess of this compound. For a protein concentration of ~2 mg/mL, a 20- to 50-fold molar excess is a good starting point. For more concentrated protein solutions (>5-10 mg/mL), a 10-fold molar excess may be sufficient.[3] You can perform a titration experiment to find the optimal concentration.
Inaccessible Amine Groups The primary amines on your target proteins may be buried within the protein's structure or at an interaction interface, making them inaccessible to the crosslinker. The 16.1 Å spacer arm of this compound can only bridge amines within that distance.[1][2] Solution: If possible, try denaturing the protein slightly to expose more reactive sites. Alternatively, consider using a crosslinker with a different spacer arm length.[7]
Issue 2: High Levels of Aggregation and Precipitation

Q: After adding the crosslinker, my protein sample became cloudy and precipitated. How can I prevent this?

A: Precipitation is often a sign of excessive crosslinking, leading to large, insoluble protein aggregates.

Potential Cause Troubleshooting Steps & Solutions
Over-crosslinking Using too high a concentration of this compound can lead to extensive, uncontrolled polymerization of proteins. This changes the net charge and solubility of the protein, causing it to precipitate.[8] Solution: Reduce the molar excess of this compound in your reaction. Perform a titration series with decreasing concentrations of the crosslinker to find an optimal level that produces crosslinked complexes without causing precipitation.[9]
High Protein Concentration Very high protein concentrations can promote intermolecular crosslinking and aggregation. Solution: Try reducing the concentration of your protein sample.
Solvent Effects This compound is dissolved in an organic solvent (DMSO/DMF). Adding a large volume of this solvent to your aqueous protein solution can sometimes induce precipitation. Solution: Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally not exceeding 10-20%.[3]
Issue 3: Non-specific Crosslinking or Unexpected Bands

Q: I'm seeing many unexpected bands on my gel, suggesting non-specific interactions. How can I improve specificity?

A: While NHS esters primarily target primary amines, side reactions can occur, and random collisions can be captured if reaction times are too long or concentrations are too high.

Potential Cause Troubleshooting Steps & Solutions
Side Reactions Although less frequent, NHS esters have been reported to react with the hydroxyl groups of serine, threonine, and tyrosine residues, which can complicate data interpretation.[5] Solution: Carefully control the reaction conditions. Adhering to the optimal pH range (7.2-8.5) and minimizing reaction time can reduce the likelihood of these side reactions.[6]
Long Incubation Time Extended reaction times can increase the chance of capturing transient, non-specific interactions or lead to over-crosslinking. Solution: Optimize the incubation time. Typical reactions run for 30 minutes at room temperature or 2 hours on ice.[3][10] Try reducing the incubation time to see if it improves specificity.
Inefficient Quenching If the reaction is not properly stopped, crosslinking can continue, leading to artifacts. Solution: Ensure you are adding a sufficient concentration of a quenching reagent (e.g., Tris or glycine) to a final concentration of 10-20 mM and allowing it to incubate for at least 15 minutes to stop the reaction completely.[3]

Data Presentation

Table 1: Key Experimental Parameters for this compound Crosslinking
ParameterRecommended ConditionRationale & Notes
Solvent for this compound Anhydrous DMSO or DMFThis compound is water-insoluble; dissolve immediately before use.[1][3]
Reaction Buffer PBS, HEPES, Borate, BicarbonateMust be free of primary amines.[3]
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.[3]
Protein Concentration 2 - 10 mg/mLHigher concentrations require less molar excess of crosslinker.[3]
Molar Excess of this compound 10x to 50x over proteinStart with 20-50x for dilute samples (<5 mg/mL) and ~10x for concentrated samples.[3]
Reaction Temperature Room Temperature or 4°C (on ice)Lower temperatures slow hydrolysis but may require longer incubation.[3]
Reaction Time 30 min (RT) or 2 hours (4°C)Optimize to maximize specific crosslinks while minimizing non-specific ones.[3]
Quenching Reagent Tris or Glycine bufferAdd to a final concentration of 10-20 mM; incubates for 15 min.[3]
Cleavage Conditions Hydroxylamine, pH 8.5Incubate for 3-6 hours at 37°C to reverse the crosslink.[1]

Experimental Protocols

Protocol: In-Solution Crosslinking of Two Purified Proteins
  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer contains no primary amines.

  • Protein Preparation: Prepare a solution containing your proteins of interest in the reaction buffer. A typical starting concentration is 2-5 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound powder in anhydrous DMSO to a concentration of 10-25 mM.[3]

  • Crosslinking Reaction: Add the desired molar excess of the this compound solution to the protein sample. For a protein concentration below 5 mg/mL, start with a 20- to 50-fold molar excess.[3] Gently mix and incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 10-20 mM.[3] Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked products.

Mandatory Visualization

EGNHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein 1. Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.5) reaction 3. Add this compound to Protein (10-50x Molar Excess) prep_protein->reaction prep_this compound 2. Dissolve this compound in Anhydrous DMSO (Immediately Before Use) prep_this compound->reaction incubation 4. Incubate (30 min @ RT or 2h @ 4°C) reaction->incubation quench 5. Quench Reaction (10-20 mM Tris or Glycine) incubation->quench analysis 6. Analyze Sample (SDS-PAGE, WB, MS) quench->analysis

Caption: Experimental workflow for a typical this compound crosslinking reaction.

Troubleshooting_Tree start Experiment Failed problem1 Low or No Crosslinking Product start->problem1 problem2 Protein Precipitation or Aggregation start->problem2 problem3 Non-specific Bands start->problem3 cause1a Inactive Reagent? problem1->cause1a cause1b Wrong Buffer/pH? problem1->cause1b cause1c [this compound] Too Low? problem1->cause1c cause2a [this compound] Too High? problem2->cause2a cause2b [Protein] Too High? problem2->cause2b cause3a Time Too Long? problem3->cause3a cause3b Inefficient Quench? problem3->cause3b solution1a Use fresh this compound dissolved in dry DMSO cause1a->solution1a solution1b Use amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5 cause1b->solution1b solution1c Increase molar excess of this compound (titrate) cause1c->solution1c solution2a Decrease molar excess of this compound (titrate) cause2a->solution2a solution2b Decrease protein concentration cause2b->solution2b solution3a Reduce incubation time cause3a->solution3a solution3b Ensure 10-20 mM quencher is added cause3b->solution3b

Caption: Troubleshooting decision tree for failed this compound experiments.

References

Optimizing EGNHS Reaction Buffer Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction buffer conditions for the EGNHS (Enhanced Gene-to-Protein High-Throughput System).

Frequently Asked Questions (FAQs)

Q1: What are the critical components of the this compound reaction buffer and their general functions?

A1: The this compound reaction buffer is a complex mixture designed to support robust in vitro transcription and translation. Key components include:

  • Energy Source (e.g., ATP, GTP, Creatine Phosphate): Provides the necessary energy for enzymatic reactions, including transcription and translation.

  • Amino Acids: The building blocks for protein synthesis. A complete mixture of all 20 standard amino acids is essential.

  • Nucleotides (NTPs): Substrates for RNA polymerase during transcription to synthesize mRNA from a DNA template.

  • Salts (e.g., Magnesium Acetate, Potassium Glutamate): Crucial for enzymatic activity and ribosome stability. Magnesium, in particular, is a critical cofactor for RNA polymerase and ribosomes.

  • Reducing Agents (e.g., DTT): Maintain a reducing environment to prevent oxidation of proteins.

  • Crowding Agents (e.g., PEG 8000): Mimic the crowded cellular environment, which can enhance protein folding and stability.[1]

  • RNase Inhibitors: Protect the newly synthesized mRNA from degradation by ribonucleases.[2][3]

  • Template DNA: The plasmid or linear DNA containing the gene of interest under the control of a suitable promoter (e.g., T7).

Q2: What is the optimal temperature and incubation time for an this compound reaction?

A2: The optimal temperature and incubation time can vary depending on the specific protein being synthesized. Generally, a starting point is 30-37°C for 2-4 hours. However, for proteins prone to misfolding or aggregation, lowering the temperature to 16-25°C and extending the incubation time (e.g., overnight) can improve the yield of soluble, correctly folded protein.[4][5] For some systems, incubation at 20°C for up to 15 hours has been shown to significantly increase the yield of active protein.[6]

Q3: How can I improve the yield of my protein of interest?

A3: Low protein yield is a common issue. Here are several strategies to improve it:

  • Optimize Magnesium Concentration: The magnesium concentration is critical and often needs to be empirically determined for each new protein. A typical starting range is 4-10 mM.

  • Adjust Template DNA Concentration: Use high-quality, pure template DNA. The optimal concentration is typically in the range of 5-15 µg/mL. Contaminants from DNA preparation can inhibit the reaction.[7]

  • Supplement with Amino Acids: In prolonged reactions, amino acids can become a limiting factor. A second addition of amino acids during the incubation can boost protein synthesis.[6]

  • Use Codon-Optimized Genes: If you are expressing a protein from a different organism (e.g., human protein in an E. coli-based system), codon optimization of the gene for the expression host can significantly increase yield.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your this compound experiments.

ProblemPossible CauseRecommended Solution
No or very low protein yield RNase contamination: Degradation of mRNA template.Add a commercial RNase inhibitor to the reaction.[2][3] Ensure an RNase-free workflow when preparing reagents and setting up reactions.[2]
Suboptimal magnesium concentration: Incorrect magnesium levels can inhibit both transcription and translation.Perform a magnesium titration experiment, testing a range of concentrations (e.g., 2-12 mM) to find the optimal level for your specific protein.
Inhibitors in the DNA template: Contaminants such as salts or ethanol (B145695) from DNA purification can inhibit the reaction.[7]Re-precipitate the DNA template with ethanol and ensure it is fully dry before resuspending in nuclease-free water.[7]
Depletion of energy source or amino acids: Long incubation times can exhaust essential components.For reactions longer than 2 hours, consider a semi-continuous system or a second addition of an amino acid and energy mix.[6]
Protein is insoluble (found in pellet) High reaction temperature: Can lead to rapid protein synthesis and misfolding, resulting in aggregation.Lower the incubation temperature to 16-25°C and extend the incubation time.[5]
Incorrect redox environment: Lack of proper disulfide bond formation for proteins that require them.Supplement the reaction buffer with a redox system (e.g., oxidized and reduced glutathione) and protein disulfide isomerase (PDI).
Protein is toxic to the system: Some proteins can inhibit the transcription/translation machinery.Lower the amount of template DNA to reduce the rate of protein synthesis.
Truncated protein products Premature transcription termination: Secondary structures in the mRNA can cause the RNA polymerase to dissociate.[4]Lower the reaction temperature to around 16°C to help the polymerase read through difficult regions.[4] Ensure the nucleotide concentration is not limiting; a minimum of 12µM is recommended.[3][7]
Presence of rare codons: If the gene contains codons that are rare in the E. coli tRNA pool, translation can stall.Use a codon-optimized gene for your E. coli-based system.[8][9]
mRNA degradation: Partial degradation of the mRNA can lead to truncated protein products.Ensure the use of an RNase inhibitor.[2][3]

Experimental Protocols

Protocol 1: Magnesium Titration for Optimal Protein Yield

This protocol outlines a method to determine the optimal magnesium concentration for your protein of interest in the this compound system.

  • Prepare a Master Mix: Prepare a master mix of all this compound reaction components except for magnesium acetate.

  • Set up Individual Reactions: Aliquot the master mix into separate reaction tubes.

  • Add Magnesium Acetate: To each tube, add a different final concentration of magnesium acetate. A good starting range to test is 2, 4, 6, 8, 10, and 12 mM.

  • Add Template DNA: Add your template DNA to each reaction tube at the recommended concentration.

  • Incubate: Incubate the reactions at the standard temperature (e.g., 30°C) for the standard duration (e.g., 2 hours).

  • Analyze Results: Analyze the protein yield from each reaction using SDS-PAGE and Coomassie staining or Western blotting. The concentration that gives the highest yield of your target protein is the optimum.

Protocol 2: Troubleshooting Insoluble Protein Expression

If your protein of interest is found in the insoluble fraction, this protocol can help you optimize for soluble expression.

  • Prepare Parallel Reactions: Set up multiple this compound reactions with your template DNA.

  • Vary Incubation Temperature: Incubate the reactions at different temperatures: 37°C, 30°C, 25°C, and 16°C. Adjust the incubation times accordingly (e.g., 2 hours for 37°C, 4 hours for 30°C, 6 hours for 25°C, and overnight for 16°C).

  • Test Additives: In separate reactions at the optimal temperature determined in the previous step, test the addition of:

    • Chaperones: Add purified chaperones like DnaK/DnaJ/GrpE or GroEL/GroES to aid in proper protein folding.

    • Detergents: For membrane proteins, add mild, non-ionic detergents (e.g., Brij-58, Triton X-100) at low concentrations (e.g., 0.1-0.5%).

  • Analyze Solubility: After incubation, centrifuge the reactions at a high speed (e.g., 15,000 x g) for 15 minutes to separate the soluble and insoluble fractions. Analyze both the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE.

Visualizations

Experimental_Workflow Figure 1. General this compound Experimental Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_analysis Analysis A Prepare Master Mix (Buffer, Amino Acids, Energy Source) B Add Template DNA A->B C Add Mg2+ and other additives B->C D Incubate at specified temperature and time C->D E Analyze total protein (e.g., SDS-PAGE) D->E F Separate Soluble and Insoluble Fractions D->F G Analyze Fractions Separately F->G

Caption: Figure 1. General this compound Experimental Workflow.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Protein Yield Start Low or No Protein Yield Check_RNA Check for RNA Degradation (RNase Contamination) Start->Check_RNA Add_Inhibitor Add RNase Inhibitor Check_RNA->Add_Inhibitor Yes Optimize_Mg Optimize Mg2+ Concentration Check_RNA->Optimize_Mg No Add_Inhibitor->Optimize_Mg Mg_Titration Perform Mg2+ Titration Optimize_Mg->Mg_Titration Suboptimal Check_DNA Check DNA Quality and Concentration Optimize_Mg->Check_DNA Optimal Mg_Titration->Check_DNA Purify_DNA Re-purify DNA Template Check_DNA->Purify_DNA Poor Quality Success Improved Yield Check_DNA->Success Good Quality Purify_DNA->Success

Caption: Figure 2. Troubleshooting Logic for Low Protein Yield.

References

Technical Support Center: Preventing EGNHS Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EGNHS (Ethylene Glycol bis(Succinimidyl) Succinate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this crosslinker.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

This compound (also known as EGS) is a water-insoluble, homobifunctional crosslinker.[1][2] It is used to covalently link molecules containing primary amines, such as proteins.[1][2] Its precipitation in aqueous solutions is primarily due to its hydrophobic nature.[1][2] To be used in aqueous crosslinking reactions, this compound must first be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2]

Q2: What are the main causes of this compound precipitation during my experiment?

Precipitation can occur for several reasons:

  • Low Aqueous Solubility: this compound has limited solubility in water.[1][2] If the concentration of the this compound stock solution added to the aqueous buffer is too high, it can precipitate.

  • Hydrolysis: The N-hydroxysuccinimide (NHS) esters of this compound are susceptible to hydrolysis in aqueous solutions, especially at alkaline pH. Hydrolysis can lead to the formation of less soluble byproducts.

  • Protein Aggregation: The addition of this compound, a chemical modification, can sometimes induce the aggregation and subsequent precipitation of the target protein. This is more likely to occur if the protein is already prone to aggregation or if the labeling ratio is too high.[3]

  • Improper Solvent Mixing: If the organic solvent containing this compound is not rapidly and thoroughly mixed into the aqueous buffer, localized high concentrations of this compound can lead to precipitation.

Q3: How can I prepare my this compound stock solution to minimize precipitation?

It is crucial to prepare the this compound stock solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[1][2] Using anhydrous solvents is recommended to prevent premature hydrolysis of the NHS ester. Ensure the this compound is completely dissolved in the organic solvent before adding it to your aqueous reaction mixture.

Q4: What is the optimal pH for conducting reactions with this compound to avoid precipitation?

The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. While a higher pH can increase the rate of reaction with amines, it also significantly accelerates the rate of hydrolysis of the NHS ester, which can contribute to precipitation. Therefore, maintaining the pH within the recommended range is a critical step in preventing precipitation.

Q5: Are there any buffers I should avoid when using this compound?

Yes, it is important to avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the this compound, reducing the efficiency of your crosslinking reaction and potentially leading to the formation of unwanted byproducts. Phosphate, carbonate/bicarbonate, HEPES, and borate (B1201080) buffers are generally compatible with NHS ester reactions.

Troubleshooting Guide

If you are experiencing precipitation during your experiments with this compound, consult the following troubleshooting guide:

Issue Potential Cause Recommended Solution
Precipitation immediately upon adding this compound stock to aqueous buffer This compound concentration is too high.- Lower the final concentration of this compound in the reaction. - Increase the percentage of organic co-solvent (e.g., DMSO) in the final reaction mixture, but be mindful of its potential effects on your protein.[4] - Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.
Cloudiness or precipitation develops over time during the reaction Hydrolysis of this compound.- Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. Note that this will also slow down the crosslinking reaction, so a longer incubation time may be necessary.
Precipitate forms and appears to be proteinaceous Protein aggregation.- Optimize the molar ratio of this compound to your protein. A high degree of modification can alter the protein's properties and lead to aggregation.[3] - Reduce the concentration of your protein in the reaction mixture.[3] - Add stabilizing agents to your buffer, such as glycerol (B35011) or arginine, which are known to suppress protein aggregation.[5]
Inconsistent results and low crosslinking efficiency Premature hydrolysis of this compound stock.- Always prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use. - Avoid introducing moisture into your stock solution.

Quantitative Data Summary

Understanding the stability of the NHS ester is crucial for designing a successful crosslinking experiment. The following table summarizes the half-life of NHS esters at different pH values.

pH Temperature (°C) Approximate Half-life of NHS Ester
7.044-5 hours
8.041 hour
8.6410 minutes

Note: This data is for general NHS esters and can be used as a guideline for this compound.

Experimental Protocols

Protocol: General Procedure for Protein Crosslinking with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and experimental goals.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

Procedure:

  • Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 25 mM.

  • Crosslinking Reaction: a. Add the freshly prepared this compound stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 5- to 50-fold molar excess is a common starting point. b. It is recommended to add the this compound stock solution dropwise while gently vortexing the protein solution to ensure efficient mixing and prevent localized precipitation. c. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted this compound.

  • Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, western blotting, or mass spectrometry.

Visualizations

EGNHS_Reaction_Pathway This compound This compound (in DMSO) Reaction_Mix Aqueous Buffer (pH 7.2-8.5) This compound->Reaction_Mix Addition Protein_NH2 Protein with Primary Amines (-NH2) Protein_NH2->Reaction_Mix Activated_Ester Amine-Reactive NHS Ester Reaction_Mix->Activated_Ester Forms Crosslinked_Protein Covalently Crosslinked Protein Complex Activated_Ester->Crosslinked_Protein Reacts with -NH2 Hydrolyzed_this compound Hydrolyzed this compound (Inactive) Activated_Ester->Hydrolyzed_this compound Hydrolysis (competing reaction) NHS_byproduct NHS byproduct Crosslinked_Protein->NHS_byproduct Releases

This compound reaction pathway with a primary amine.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is this compound concentration too high? Start->Check_Concentration Check_pH Is pH optimal (7.2-8.5)? Check_Concentration->Check_pH No Solution_Lower_Conc Lower this compound concentration Check_Concentration->Solution_Lower_Conc Yes Check_Protein_Aggregation Is protein aggregating? Check_pH->Check_Protein_Aggregation Yes Solution_Adjust_pH Adjust buffer pH Check_pH->Solution_Adjust_pH No Check_Mixing Was mixing adequate? Check_Protein_Aggregation->Check_Mixing No Solution_Optimize_Protein Optimize protein concentration or add stabilizers Check_Protein_Aggregation->Solution_Optimize_Protein Yes Solution_Improve_Mixing Improve mixing technique (e.g., dropwise addition) Check_Mixing->Solution_Improve_Mixing No Success Precipitation Resolved Check_Mixing->Success Yes Solution_Lower_Conc->Success Solution_Adjust_pH->Success Solution_Optimize_Protein->Success Solution_Improve_Mixing->Success

Troubleshooting workflow for this compound precipitation.

Prevention_Strategy_Relationships cluster_factors Key Experimental Factors cluster_strategies Preventative Strategies Factor_Solubility This compound Solubility Outcome Successful Crosslinking (No Precipitation) Factor_Solubility->Outcome Factor_Stability This compound Stability (Hydrolysis) Factor_Stability->Outcome Factor_Protein Protein Stability Factor_Protein->Outcome Strategy_Solvent Use of Organic Co-solvent (DMSO/DMF) Strategy_Solvent->Factor_Solubility Strategy_pH Optimal pH Control (7.2-8.5) Strategy_pH->Factor_Stability Strategy_Temp Lower Reaction Temperature (e.g., 4°C) Strategy_Temp->Factor_Stability Strategy_Molar_Ratio Optimize this compound:Protein Molar Ratio Strategy_Molar_Ratio->Factor_Protein Strategy_Additives Use of Stabilizing Additives Strategy_Additives->Factor_Protein

Relationship between factors and preventative strategies.

References

Issues with EGNHS cleavability and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for EGNHS (ethylene glycol bis(N-hydroxysuccinimidyl succinate)) crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of this compound cleavability. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cleavability important?

This compound is a homobifunctional, amine-reactive crosslinker used to covalently link proteins or other molecules containing primary amines. Its central ethylene (B1197577) glycol spacer contains an ester linkage that can be cleaved by hydroxylamine (B1172632). This cleavability is crucial for applications such as identifying protein-protein interactions, where the crosslinked complexes need to be dissociated for analysis (e.g., by mass spectrometry).

Q2: What is the recommended method for cleaving this compound crosslinks?

The most common method for cleaving this compound crosslinks is treatment with hydroxylamine (NH₂OH) at a slightly alkaline pH. This selectively hydrolyzes the ester bonds within the this compound spacer arm, releasing the crosslinked proteins.

Q3: I am observing incomplete cleavage of my this compound crosslinked proteins. What are the possible causes?

Incomplete cleavage is a common issue and can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, hydroxylamine concentration, and incubation time are all critical parameters.

  • Steric Hindrance: The crosslinking site may be buried within the protein's three-dimensional structure, making it inaccessible to hydroxylamine.

  • Reagent Quality: The hydroxylamine solution may have degraded, or the this compound reagent itself could be of poor quality.

  • Presence of Inhibitors: Components in your buffer could be interfering with the cleavage reaction.

Q4: Are there any known side reactions associated with hydroxylamine cleavage?

Yes, hydroxylamine can cause undesirable side reactions. The most frequently reported is the chemical modification of asparagine (Asn) and glutamine (Gln) residues to form hydroxamates.[1][2] Additionally, modification of serine, threonine, and tyrosine residues can occur, though often to a lesser extent. These modifications can complicate downstream analysis and may alter protein function.

Q5: How can I minimize side reactions during cleavage?

Optimizing the cleavage conditions is key to minimizing side reactions. This includes using the lowest effective concentration of hydroxylamine and the mildest pH and temperature that still provide efficient cleavage. One study found that while optimal conditions for minimizing heterogeneity were identified, they also reduced the cleavage of the target bond, necessitating further optimization to balance yield and purity.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with this compound cleavability.

Problem Possible Cause Recommended Solution
Low or No Cleavage Incorrect Hydroxylamine Concentration Ensure you are using a sufficient concentration of hydroxylamine. A common starting point is 1-2 M.[3]
Suboptimal pH The cleavage reaction is pH-dependent. The optimal pH is typically between 8.0 and 9.0.[3] Verify the pH of your cleavage buffer.
Inadequate Incubation Time or Temperature Cleavage can take several hours. A typical protocol suggests 3.5 to 4.5 hours at 37°C or 6-7 hours at room temperature. Extend the incubation time if cleavage is incomplete.
Steric Hindrance The crosslinked site may be inaccessible. Consider adding a denaturant like guanidine-HCl to the cleavage buffer to unfold the protein and improve accessibility. One study found that the presence of guanidine-HCl was effective for cleavage, while its absence or replacement with urea (B33335) was ineffective.[3]
Degraded Reagents Prepare fresh hydroxylamine solutions before each experiment. Ensure your this compound reagent has been stored properly under dry conditions.
Multiple Bands on Gel Post-Cleavage (Potential Side Reactions) Hydroxamate Formation Optimize cleavage conditions by reducing hydroxylamine concentration, pH, and/or temperature.[1]
Modification of Ser/Thr/Tyr residues While hydroxylamine is primarily used for cleavage, it can also react with O-acyl esters on these residues. Consider alternative quenching and cleavage reagents if this is a significant issue.
Non-specific Protein Degradation If the cleavage conditions are too harsh (e.g., very high pH or prolonged incubation at high temperatures), it may lead to non-specific protein degradation. Analyze your protein of interest for stability under the chosen cleavage conditions.
Poor Yield of Cleaved Product Competition with Hydrolysis NHS esters are susceptible to hydrolysis in aqueous solutions. Ensure that the crosslinking reaction is performed efficiently before proceeding to cleavage.
Inefficient Initial Crosslinking Optimize the crosslinking step to ensure a good yield of crosslinked product before attempting cleavage.

Quantitative Data Summary

The efficiency of hydroxylamine cleavage can be highly dependent on the specific protein and the reaction conditions. Below is a summary of reported cleavage yields under different conditions.

Protein System Cleavage Conditions Reported Yield Reference
Fusion protein with Asn-Gly linkageOptimized hydroxylamine concentration, temperature, and pH>70% (improved from <25%)[1]
Fusion protein with magainin derivativeGuanidine-HCl, pH 8.1, 6.7 mg/ml fused protein95%[3]
Fusion protein with Asn-Gly linkage2 M urea, 2 M hydroxylamine-HCl, 0.1 M Tris base, pH 9, 45°C~30%[3]
Fusion protein with Asn-Gly linkage0.5 M hydroxylamine-HCl, pH 8.65, 45°C~30%[3]

Experimental Protocols

Protocol 1: Standard Hydroxylamine Cleavage of this compound Crosslinked Proteins

This protocol is a general starting point for the cleavage of this compound crosslinked proteins. Optimization may be required for your specific application.

  • Prepare Cleavage Buffer: Prepare a fresh 2 M solution of hydroxylamine-HCl in a non-amine-containing buffer (e.g., phosphate (B84403) buffer). Adjust the pH to 8.5 with NaOH.

  • Reaction Setup: Add the hydroxylamine cleavage buffer to your sample of crosslinked protein. The final concentration of hydroxylamine should be between 1 and 2 M.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours with gentle mixing.

  • Quenching (Optional): To stop the reaction, you can lower the pH by adding an acid (e.g., acetic acid).

  • Analysis: Analyze the cleavage products by SDS-PAGE to assess the efficiency of the reaction.

  • Downstream Processing: Remove the cleavage reagents by dialysis or desalting columns before proceeding with further analysis like mass spectrometry.

Protocol 2: Optimized Cleavage for High Efficiency

This protocol incorporates a denaturant to improve accessibility to the cleavage site and has been shown to achieve high cleavage yields for certain proteins.[3]

  • Prepare Denaturing Cleavage Buffer: Prepare a solution containing 2 M hydroxylamine-HCl and 6 M guanidine-HCl in a non-amine-containing buffer. Adjust the pH to 9.0.

  • Reaction Setup: Add the denaturing cleavage buffer to your crosslinked protein sample.

  • Incubation: Incubate at 45°C for 4 hours.

  • Termination: Terminate the reaction by adjusting the pH to 4.0 with a suitable acid (e.g., formic acid).

  • Desalting: Remove the cleavage reagents and denaturant using a desalting column.

  • Analysis: Verify cleavage efficiency using SDS-PAGE or other appropriate methods.

Visualizations

EGNHS_Cleavage_Mechanism cluster_crosslinking Crosslinking Reaction cluster_cleavage Cleavage Reaction Protein_A_NH2 Protein A (Primary Amine) Crosslinked_Complex Crosslinked Protein Complex Protein_A_NH2->Crosslinked_Complex reacts with Protein_B_NH2 Protein B (Primary Amine) Protein_B_NH2->Crosslinked_Complex reacts with This compound This compound Crosslinker This compound->Crosslinked_Complex Cleaved_Protein_A Cleaved Protein A Crosslinked_Complex->Cleaved_Protein_A Cleavage at Ester Bond Cleaved_Protein_B Cleaved Protein B Crosslinked_Complex->Cleaved_Protein_B Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Cleaved_Protein_A Side_Products Potential Side Products (e.g., Hydroxamates) Hydroxylamine->Side_Products Side Reaction

Caption: Chemical workflow of this compound crosslinking and hydroxylamine cleavage.

Troubleshooting_Workflow Start Incomplete or No Cleavage Observed Check_Conditions Verify Reaction Conditions (pH, Temp, Time, Conc.) Start->Check_Conditions Conditions_OK Conditions Appear Correct Check_Conditions->Conditions_OK Yes Conditions_Not_OK Adjust Conditions & Re-run Check_Conditions->Conditions_Not_OK No Assess_Accessibility Consider Steric Hindrance Conditions_OK->Assess_Accessibility Conditions_Not_OK->Start Accessible Cleavage Site Likely Accessible Assess_Accessibility->Accessible Yes Not_Accessible Add Denaturant (e.g., Guanidine-HCl) Assess_Accessibility->Not_Accessible No Check_Reagents Verify Reagent Quality (Fresh Hydroxylamine) Accessible->Check_Reagents Not_Accessible->Start Reagents_Good Reagents are Fresh Check_Reagents->Reagents_Good Yes Reagents_Bad Prepare Fresh Reagents Check_Reagents->Reagents_Bad No Final_Analysis Analyze Results Reagents_Good->Final_Analysis Reagents_Bad->Start

Caption: Troubleshooting workflow for this compound cleavage issues.

PPI_Workflow Start Hypothesized Protein-Protein Interaction (A-B) Crosslinking Crosslink Proteins in situ with this compound Start->Crosslinking Lysis Cell Lysis & Protein Complex Purification Crosslinking->Lysis Cleavage Cleave Crosslinks with Hydroxylamine Lysis->Cleavage Analysis Analyze Proteins by SDS-PAGE / Mass Spectrometry Cleavage->Analysis Identification Identify Interacting Partners (Protein B) Analysis->Identification Validation Validate Interaction Identification->Validation

Caption: Experimental workflow for protein interaction analysis using this compound.

References

Common mistakes to avoid when using EGNHS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "EGNHS" is not a widely recognized standard in scientific literature. This guide is based on a hypothetical interpretation of "Enhanced Gas-phase Nucleophilic Heteroaromatic Substitution" for illustrative purposes. The troubleshooting, protocols, and pathways described are generalized based on common laboratory practices and instrumentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: Enhanced Gas-phase Nucleophilic Heteroaromatic Substitution (this compound) is a sophisticated analytical technique used to modify and analyze heteroaromatic compounds in the gas phase. It is primarily utilized by researchers in drug discovery and development for lead optimization, metabolite identification, and probing drug-target interactions. The enhanced sensitivity and specificity of this compound allow for the characterization of complex molecules that are challenging to analyze with conventional methods.

Q2: What are the key instrument components required for a successful this compound experiment?

A: A typical this compound setup comprises several critical components:

  • Ion Source: To generate and introduce the analyte ions into the gas phase.

  • Reaction Cell: A controlled environment where the ion-molecule reactions with the nucleophilic reagent occur.

  • Mass Analyzer: To separate the reactant and product ions based on their mass-to-charge ratio.

  • Detector: To measure the abundance of the separated ions. The successful integration and optimization of these components are paramount for achieving reliable and reproducible results.

Q3: How can I improve the reaction efficiency in my this compound experiments?

A: Improving reaction efficiency often involves the careful optimization of several experimental parameters. Key factors include the concentration of the nucleophilic reagent, the reaction time within the cell, the collision energy, and the temperature of the reaction cell. A systematic, one-factor-at-a-time optimization approach is generally recommended to identify the optimal conditions for your specific analyte and nucleophile combination.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Ion Signal 1. Inefficient ionization of the precursor molecule. 2. Suboptimal concentration of the nucleophilic reagent. 3. Insufficient reaction time or collision energy. 4. Incorrect mass analyzer settings for product ion detection.1. Optimize ion source parameters (e.g., temperature, voltage). 2. Titrate the nucleophile concentration to find the optimal range. 3. Systematically increase reaction time and collision energy. 4. Verify and calibrate the mass analyzer settings.
Poor Reproducibility 1. Fluctuations in reagent gas pressure. 2. Unstable temperature in the reaction cell. 3. Inconsistent sample introduction. 4. Contamination in the ion source or reaction cell.1. Use a high-precision mass flow controller for the reagent gas. 2. Ensure stable temperature control of the reaction cell. 3. Employ an autosampler for consistent sample delivery. 4. Perform regular cleaning and maintenance of the instrument.
Unexplained Side-Product Formation 1. Presence of impurities in the reagent gas or sample. 2. Fragmentation of the precursor or product ions. 3. Occurrence of secondary reactions.1. Use high-purity reagent gas and verify sample purity. 2. Reduce collision energy to minimize fragmentation. 3. Decrease reaction time or reagent concentration to limit secondary reactions.
Mass Shifts or Inaccurate Mass Measurements 1. Improper calibration of the mass analyzer. 2. Space charge effects due to high ion density. 3. Fluctuations in the power supply.1. Perform regular mass calibration using known standards. 2. Reduce the ion accumulation time or sample concentration. 3. Ensure a stable and dedicated power supply for the instrument.

Experimental Protocols & Visualizations

General Protocol for this compound Analysis

A generalized workflow for performing an this compound experiment is outlined below. Specific parameters should be optimized for each unique analyte and nucleophile pair.

EGNHS_Workflow cluster_prep Sample & Reagent Preparation cluster_instrument Instrument Setup & Execution cluster_data Data Analysis prep_sample Prepare Analyte Solution ionization Introduce & Ionize Analyte prep_sample->ionization prep_reagent Prepare Nucleophile Gas Mixture reaction React with Nucleophile prep_reagent->reaction isolation Isolate Precursor Ion ionization->isolation isolation->reaction analysis Mass Analyze Products reaction->analysis acquisition Acquire Mass Spectrum analysis->acquisition interpretation Interpret Spectrum & Identify Products acquisition->interpretation

Caption: A generalized experimental workflow for this compound analysis.

Troubleshooting Logic for Low Product Ion Signal

The following diagram illustrates a logical approach to troubleshooting a low or absent product ion signal in an this compound experiment.

Troubleshooting_Low_Signal start Low/No Product Ion Signal check_precursor Is Precursor Ion Signal Strong? start->check_precursor optimize_source Optimize Ion Source Parameters check_precursor->optimize_source No check_reagent Is Reagent Gas Flowing Correctly? check_precursor->check_reagent Yes optimize_source->check_precursor optimize_reagent Check & Optimize Reagent Concentration check_reagent->optimize_reagent No check_reaction Are Reaction Conditions Optimal? check_reagent->check_reaction Yes optimize_reagent->check_reagent optimize_reaction Optimize Reaction Time & Collision Energy check_reaction->optimize_reaction No check_analyzer Are Mass Analyzer Settings Correct? check_reaction->check_analyzer Yes optimize_reaction->check_reaction calibrate_analyzer Verify & Calibrate Mass Analyzer check_analyzer->calibrate_analyzer No end Consult Instrument Specialist check_analyzer->end Yes calibrate_analyzer->check_analyzer

Caption: A decision tree for troubleshooting low this compound product ion signals.

Technical Support Center: Enhancing EGNHS Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EGNHS (Ethylene glycol bis(succinimidyl succinate)) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It contains two NHS ester reactive groups at either end of a 16.1 Å spacer arm. These NHS esters react with primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine (B10760008) (Lys) residues, to form stable amide bonds.[1] This reaction is most efficient in a slightly alkaline environment (pH 7.2-9).[2][3] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency.[1][2]

Q2: My this compound crosslinking efficiency is low. What are the common causes and how can I improve it?

Low crosslinking efficiency is a frequent issue. Here are the primary factors and troubleshooting steps:

  • Suboptimal pH: The reaction is highly pH-dependent. At low pH, the primary amines are protonated and less reactive. At high pH, the hydrolysis of the this compound reagent is accelerated.

    • Troubleshooting: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3][4] Use buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[3]

  • Presence of Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target protein for reaction with the this compound, significantly reducing efficiency.

    • Troubleshooting: Avoid using amine-containing buffers during the crosslinking reaction. If your sample is in such a buffer, perform a buffer exchange into an appropriate amine-free buffer before adding the crosslinker.

  • Hydrolysis of this compound: this compound is moisture-sensitive and can hydrolyze, rendering it inactive.

    • Troubleshooting: Always use fresh, high-quality this compound. Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to your aqueous reaction mixture.[1] Do not prepare stock solutions for long-term storage.[5]

  • Incorrect Molar Excess: The ratio of crosslinker to protein is critical.

    • Troubleshooting: Optimize the molar excess of this compound. For concentrated protein solutions (>5 mg/mL), a 10-fold molar excess is a good starting point. For more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess may be necessary.[5]

  • Suboptimal Reaction Time and Temperature: The reaction kinetics are influenced by time and temperature.

    • Troubleshooting: Typical reactions are run for 30 minutes to 4 hours at room temperature or 4°C.[2][3] Lower temperatures can minimize hydrolysis but may require longer incubation times.[6]

Q3: Can this compound react with amino acids other than lysine?

While NHS esters primarily target primary amines on lysine residues and the N-terminus, side reactions with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, have been reported.[7][8] The reactivity with these residues is generally lower than with primary amines and is highly dependent on factors like pH and the local microenvironment of the amino acid.[8]

Q4: How can I stop (quench) the this compound crosslinking reaction?

To stop the reaction, you can add a quenching reagent that contains primary amines. Common quenching agents include Tris, glycine, or lysine.[3] These reagents will react with any excess, unreacted this compound, preventing further crosslinking. A typical final concentration for quenching is 20-50 mM.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crosslinking Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, Glycine).Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
Hydrolyzed Crosslinker: this compound is not fresh or has been exposed to moisture.Use a fresh vial of this compound. Prepare the this compound solution in dry DMSO or DMF immediately before use.
Suboptimal pH: Reaction pH is too low (<7) or too high (>9).Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.
Insufficient Molar Excess: Not enough crosslinker relative to the protein concentration.Increase the molar excess of this compound. For dilute protein solutions, a 20- to 50-fold molar excess may be needed.[5]
Short Reaction Time: Incubation time is not long enough for efficient crosslinking.Increase the reaction time. Reactions can be run for up to 4 hours at room temperature or overnight at 4°C.[2]
Protein Aggregation/Precipitation Over-crosslinking: Excessive crosslinking can lead to large, insoluble complexes.Reduce the molar excess of this compound or decrease the reaction time.
Protein Concentration Too High: High concentrations can favor intermolecular crosslinking and aggregation.Reduce the protein concentration.
Solubility Issues: The crosslinked protein may have different solubility properties.Try adding a small amount of organic solvent (e.g., DMSO up to 20%) to the buffer if the protein can tolerate it.[9]
Non-specific Crosslinking Side Reactions: Reaction with other nucleophilic residues (Ser, Thr, Tyr).Optimize the pH to be within the 7.2-8.5 range to favor reaction with primary amines.
Long Reaction Times: Extended incubation can increase the chance of side reactions.Reduce the reaction time.

Data Presentation: Optimizing Reaction Parameters

The efficiency of this compound crosslinking is highly dependent on several key parameters. The following tables provide a summary of how pH, temperature, molar excess, and reaction time can be optimized for improved results.

Table 1: Effect of pH on NHS Ester Half-life and Reaction Rates

pHTemperatureHalf-life of NHS EsterAmidation (Conjugation) Half-lifeAmide Yield
7.00°C4-5 hours[2]--
8.0Room Temp210 minutes[10]80 minutes[10]80-85%[10]
8.5Room Temp180 minutes[10]20 minutes[10]80-85%[10]
8.64°C10 minutes[2]--
9.0Room Temp125 minutes[10]10 minutes[10]80-85%[10]

Table 2: General Recommendations for Molar Excess and Reaction Time

Protein ConcentrationRecommended Molar Excess of this compoundRecommended Reaction Time (Room Temp)Recommended Reaction Time (4°C)
> 5 mg/mL10-fold[5]30 minutes - 1 hour[5]2 - 4 hours[2]
< 5 mg/mL20- to 50-fold[5]1 - 2 hours[5]4 hours - overnight[6]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking with this compound

This protocol provides a starting point for crosslinking two purified proteins in solution.

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.5.

  • Protein Preparation: Dissolve or dialyze your proteins of interest into the prepared reaction buffer.

  • This compound Preparation: Immediately before use, dissolve this compound in dry DMSO to a concentration of 10-25 mM.[5]

  • Crosslinking Reaction: Add the desired molar excess of the this compound solution to the protein mixture. The final concentration of DMSO should ideally be below 10%.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Add a quenching solution (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

  • Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is quenched.

  • Analysis: The crosslinked products can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vivo Crosslinking and Co-Immunoprecipitation (Co-IP) to Study EGFR-Grb2 Interaction

This protocol describes a workflow to capture the interaction between the Epidermal Growth Factor Receptor (EGFR) and Growth factor receptor-bound protein 2 (Grb2) in living cells.

  • Cell Culture and Stimulation: Culture cells (e.g., A431 or HEK293) to 70-80% confluency. Serum-starve the cells overnight, then stimulate with Epidermal Growth Factor (EGF) to induce the EGFR signaling cascade and the interaction with Grb2.[11]

  • In Vivo Crosslinking: Wash the cells with ice-cold PBS (pH 8.0). Add a freshly prepared solution of a membrane-permeable NHS-ester crosslinker (like a non-sulfonated version of this compound, such as DSS) to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.[5]

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-EGFR antibody) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Crosslink Reversal: Elute the protein complexes from the beads. To reverse the crosslinks for analysis by SDS-PAGE, heat the sample in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Grb2 antibody) to confirm the interaction.

Mandatory Visualizations

EGNHS_Reaction_Mechanism This compound This compound (NHS Ester) Crosslinked_Product Crosslinked Product (Stable Amide Bond) This compound->Crosslinked_Product Reaction with Primary Amine Hydrolyzed_this compound Hydrolyzed this compound (Inactive) This compound->Hydrolyzed_this compound Competing Reaction Protein_Amine Protein (Primary Amine) Protein_Amine->Crosslinked_Product NHS_Leaving_Group NHS Leaving Group Crosslinked_Product->NHS_Leaving_Group releases Water Water (Hydrolysis) Water->Hydrolyzed_this compound

Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis reaction.

Experimental_Workflow_CoIP cluster_Cellular_Steps In Vivo Steps cluster_IP_Steps Immunoprecipitation cluster_Analysis Analysis Cell_Culture 1. Cell Culture & EGF Stimulation Crosslinking 2. In Vivo Crosslinking with this compound Cell_Culture->Crosslinking Quenching 3. Quenching Reaction Crosslinking->Quenching Cell_Lysis 4. Cell Lysis Quenching->Cell_Lysis Pre_Clearing 5a. Pre-clearing lysate Cell_Lysis->Pre_Clearing Antibody_Incubation 5b. Incubate with anti-EGFR Antibody Pre_Clearing->Antibody_Incubation Bead_Capture 5c. Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing 5d. Wash Beads Bead_Capture->Washing Elution 6. Elution & Crosslink Reversal Washing->Elution Western_Blot 7. Western Blot for Grb2 Elution->Western_Blot

Caption: Workflow for co-immunoprecipitation of EGFR-Grb2 using in vivo this compound crosslinking.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Binds (via SH2) Shc Shc EGFR->Shc Binds & Phosphorylates SOS SOS Grb2->SOS Recruits Shc->Grb2 Binds Ras Ras SOS->Ras Activates Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream

References

EGNHS (Ethylene Glycol bis(succinimidylsuccinate)) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of EGNHS (also known as EGS), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or Ethylene glycol bis(succinimidylsuccinate), is a chemical crosslinking agent.[1][2] It is homobifunctional, meaning it has two identical reactive groups, which are N-hydroxysuccinimide (NHS) esters.[3] These NHS esters react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][4] This reaction forms stable amide bonds, effectively linking molecules that contain primary amines.[1][4] this compound is frequently used to study protein-protein interactions, stabilize protein complexes, and in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2] Because it is cell-membrane permeable, it is suitable for crosslinking intracellular proteins.[4][5]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage of this compound is critical to maintain its reactivity. It is highly sensitive to moisture.[6][7]

  • Short-term storage (days to weeks): Store in a dry, dark place at 0-4°C.[8]

  • Long-term storage (months to years): For optimal stability, store at -20°C.[7][8]

  • Stock Solutions: Stock solutions of this compound in anhydrous DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.[9] It is crucial to use anhydrous solvents and protect the solution from moisture.[6]

Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[7] It is best to prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes in the presence of water.[6]

Q3: What is the optimal pH for this compound crosslinking reactions?

A3: The optimal pH for this compound crosslinking reactions is a balance between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.[6] While amine reactivity increases with pH, the rate of NHS ester hydrolysis also accelerates at higher pH values.[6][10] A common starting point is a buffer at pH 7.4, with an optimal range often cited as 8.3-8.5 for many applications.[7]

Q4: Can the crosslink formed by this compound be cleaved?

A4: Yes, the crosslink formed by this compound is cleavable. The spacer arm of this compound contains ester linkages that can be broken by treatment with hydroxylamine (B1172632) (NH2OH) at a pH of 8.5.[4][5] This cleavability is a valuable feature for experiments where the crosslinked proteins need to be separated for analysis, such as in mass spectrometry-based proteomics.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Crosslinking Efficiency

Potential Cause Troubleshooting Step
Hydrolysis of this compound This compound is moisture-sensitive. Ensure it is stored properly under dry conditions and allow the vial to warm to room temperature before opening.[7] Prepare this compound solutions in anhydrous DMSO or DMF immediately before use.[6] Avoid aqueous stock solutions.
Incorrect Buffer Composition Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with the NHS esters.[6] Recommended buffers include phosphate, bicarbonate, HEPES, and borate.[6]
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[6] A pH that is too low will result in protonated, non-reactive amines, while a pH that is too high will lead to rapid hydrolysis of the this compound.[10]
Insufficient this compound Concentration The optimal molar excess of this compound to protein depends on the protein concentration. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[11]
Inaccessible Amine Groups The primary amines on the target protein may be sterically hindered or buried within the protein structure. Consider using a crosslinker with a longer spacer arm or denaturing the protein if the native structure is not required for the experiment.

Issue 2: Protein Precipitation Upon Addition of this compound

Potential Cause Troubleshooting Step
High Degree of Crosslinking Excessive crosslinking can lead to the formation of large, insoluble protein aggregates. Reduce the concentration of this compound or decrease the reaction time.
Solvent Effects This compound is typically dissolved in DMSO or DMF before being added to the aqueous reaction buffer. High concentrations of organic solvents can cause some proteins to precipitate. Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10-20%.[11]
Protein Concentration Very high protein concentrations can increase the likelihood of intermolecular crosslinking and subsequent precipitation. Try reducing the protein concentration.

Issue 3: Non-specific or Unexpected Crosslinking

Potential Cause Troubleshooting Step
Side Reactions While NHS esters primarily react with primary amines, side reactions with serine, threonine, and tyrosine residues can occur, especially at higher pH values.[1] Consider performing the reaction at a lower pH (e.g., 7.2-7.5) to increase specificity.
Long Incubation Times Extended reaction times can lead to the formation of complex, high-molecular-weight aggregates. Optimize the incubation time; for many applications, 30-60 minutes at room temperature is sufficient.[7]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of a typical NHS ester at different pH values.

pHTemperature (°C)Half-life
7.004-5 hours[6]
8.0Room Temperature~210 minutes[9]
8.5Room Temperature~180 minutes[9]
8.6410 minutes[6]
9.0Room Temperature~125 minutes[9]

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.[11]

  • Prepare Protein Sample: Dissolve the protein(s) of interest in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5.[6]

  • Crosslinking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).[11] Ensure the final DMSO/DMF concentration is below 20%.[11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[11] Incubate for an additional 15 minutes.[11]

  • Downstream Analysis: The crosslinked sample is now ready for downstream applications such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Cleavage of this compound Crosslinks

  • Prepare Cleavage Buffer: Prepare a 2 M solution of hydroxylamine-HCl in an amine-free buffer and adjust the pH to 8.5.[11] Prepare this solution immediately before use.

  • Cleavage Reaction: Add an equal volume of the cleavage buffer to the crosslinked sample.

  • Incubation: Incubate the mixture for 3-6 hours at 37°C.[5]

  • Analysis: The cleaved sample can be analyzed by SDS-PAGE or other methods to confirm the cleavage of the crosslinks.

Visualizations

EGNHS_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_post_reaction Post-Reaction This compound This compound Powder Stock This compound Stock Solution This compound->Stock Solvent Anhydrous DMSO/DMF Solvent->Stock Mix Mix Protein and This compound Solution Stock->Mix Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Protein->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Quench Quench with Tris or Glycine (Optional) Incubate->Quench Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Incubate->Analysis If not quenching Quench->Analysis

Caption: A general workflow for protein crosslinking using this compound.

EGNHS_Stability_Factors cluster_buffers Buffer Impact This compound This compound Stability Hydrolysis NHS Ester Hydrolysis (Inactive) This compound->Hydrolysis accelerated by Moisture Moisture Moisture->Hydrolysis pH pH pH->Hydrolysis high pH accelerates Buffer Buffer Composition AmineBuffer Amine-containing (e.g., Tris, Glycine) AmineBuffer->this compound competes with target NonAmineBuffer Amine-free (e.g., PBS, HEPES) NonAmineBuffer->this compound recommended for

Caption: Key factors influencing the stability and reactivity of this compound.

References

EGNHS (EGS) Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using EGNHS (Ethylene glycol bis(succinimidyl succinate)), also known as EGS.

Troubleshooting Guides

Variability in this compound crosslinking experiments can arise from several factors, from reagent handling to reaction conditions. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Crosslinking Efficiency

Possible Causes & Solutions

CauseRecommended Action
This compound Reagent Degradation This compound is moisture-sensitive.[1][2][3] Ensure the reagent is stored at -20°C under desiccated, inert gas.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2] Prepare this compound solutions in dry DMSO or DMF immediately before use and discard any unused solution.[1][2][3]
Inappropriate Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with this compound.[2][3][4][5] Suitable buffers include phosphate, borate, carbonate, and HEPES.[2][3][4]
Suboptimal pH The optimal pH range for the reaction of NHS esters with primary amines is 7.0 to 9.0.[1][2][3][4][6] Reactions at a pH below 7.0 will be slow due to the protonation of amine groups.[7][8][9]
Insufficient Reagent Concentration The optimal molar excess of this compound to protein depends on the protein concentration. For protein concentrations above 5 mg/mL, a 10-fold molar excess is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[3]
Short Incubation Time A typical incubation time is 30-40 minutes at room temperature.[1] If the reaction is performed on ice, extend the incubation time to 2-3 hours.[1]
Presence of Interfering Substances Ensure the protein sample is free of contaminants containing primary amines, such as ammonium (B1175870) sulfate (B86663) or free amino acids.[10]

Problem 2: Excessive Protein Aggregation or Precipitation

Possible Causes & Solutions

CauseRecommended Action
High Protein and/or Crosslinker Concentration If precipitation occurs, try decreasing the concentrations of both the protein and this compound.[4] Adding DMSO (up to 20% of the final reaction volume) can also help improve solubility.[3][4]
Inappropriate Buffer Conditions Ensure the buffer composition and pH are optimal for your specific protein's stability.

Problem 3: Inconsistent Results Between Experiments

Possible Causes & Solutions

CauseRecommended Action
Variability in Reagent Preparation Always prepare fresh this compound solutions immediately before each experiment.[2][3]
Inconsistent Reaction Parameters Maintain consistent pH, temperature, incubation time, and reagent concentrations across all experiments.
Cellular State (for in vivo crosslinking) For experiments involving cells, ensure that the cell density and growth phase are consistent.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: this compound is an alias for Ethylene glycol bis(succinimidyl succinate) (EGS). It is a homobifunctional crosslinking reagent used to covalently link molecules that contain primary amines, such as proteins.[1][4][6][11][12] It is commonly used in protein-protein interaction studies and for fixing protein-DNA interactions in chromatin immunoprecipitation (ChIP) assays.[12][13][14][15]

Q2: How does the this compound crosslinking reaction work? A2: The N-hydroxysuccinimide (NHS) esters at both ends of the EGS molecule react with primary amine groups (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[3][4][6][7]

Q3: What is the optimal pH for this compound crosslinking? A3: The optimal pH range for this compound crosslinking is between 7.0 and 9.0.[1][2][3][4][6] Within this range, the primary amines are sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester is minimized.

Q4: Can I use Tris buffer for my this compound crosslinking experiment? A4: No, you should not use buffers containing primary amines, such as Tris or glycine.[2][3][4][5] These will react with the this compound and reduce the efficiency of your desired crosslinking reaction.

Q5: How should I store this compound? A5: this compound is sensitive to moisture and should be stored at -20°C under desiccated, inert gas.[1]

Q6: How can I stop the this compound crosslinking reaction? A6: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1][2][3][16]

Q7: Is the crosslink formed by this compound reversible? A7: Yes, the spacer arm of EGS contains ester linkages that can be cleaved by hydroxylamine (B1172632) at pH 8.5.[1][2][6][11]

Data Presentation

Table 1: Effect of pH on NHS Ester Stability and Reactivity

pHNHS Ester Half-lifeRelative Amidation RateRelative Hydrolysis Rate
6.0Several hoursLowVery Low
7.0~1 hourModerateLow
7.5~30 minutesHighModerate
8.0~15 minutesVery HighHigh
8.5<10 minutesVery HighVery High
9.0~2 minutesHighExtremely High
(Data compiled from information suggesting optimal pH ranges and the relationship between pH and NHS ester hydrolysis and amine reactivity.)[7][8][9][17][18]

Table 2: Recommended Molar Excess of this compound

Protein ConcentrationRecommended Molar Excess of this compound
> 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold
(Based on manufacturer recommendations.)[3]

Experimental Protocols

Detailed Methodology for Protein Crosslinking with this compound

  • Reagent Preparation:

    • Allow the vial of this compound to come to room temperature before opening.[1][2]

    • Prepare a 10-25 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2][3]

  • Protein Sample Preparation:

    • Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.0 and 9.0.[2][3][4]

  • Crosslinking Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein sample. The final concentration of DMSO or DMF should not exceed 20% to avoid detrimental effects on the protein.[3]

    • Incubate the reaction mixture for 30-40 minutes at room temperature or for 2 hours on ice.[1][2]

  • Quenching:

    • (Optional) Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[2][3]

    • Incubate for 15 minutes at room temperature.[2][3]

  • Downstream Processing:

    • Remove excess crosslinker and byproducts by dialysis or gel filtration.[1]

Mandatory Visualization

EGNHS_Reaction_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (NHS-ester) Crosslinked_Protein Crosslinked Product (Stable Amide Bond) This compound->Crosslinked_Protein reacts with NHS_byproduct N-hydroxysuccinimide (byproduct) This compound->NHS_byproduct releases Protein_NH2 Primary Amine (e.g., Lysine side chain) Protein_NH2->Crosslinked_Protein

Caption: Chemical reaction mechanism of this compound with a primary amine.

EGNHS_Experimental_Workflow start Start reagent_prep 1. Prepare fresh this compound in anhydrous DMSO/DMF start->reagent_prep sample_prep 2. Prepare protein in amine-free buffer (pH 7-9) reagent_prep->sample_prep crosslinking 3. Add this compound to protein solution (Incubate RT for 30-40 min) sample_prep->crosslinking quench 4. Quench reaction with Tris or Glycine (optional) crosslinking->quench purification 5. Purify crosslinked product (Dialysis / Gel Filtration) quench->purification analysis 6. Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis end End analysis->end

Caption: Experimental workflow for protein crosslinking using this compound.

References

Technical Support Center: Refinement of EGNHS Protocols for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Electroporation-Guided Nuclear High-Speed (EGNHS) protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound protocols for specific and often challenging cell types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound experiments.

Low Transfection Efficiency

Q: My transfection efficiency is consistently low. What are the possible causes and how can I improve it?

A: Low transfection efficiency is a common issue in electroporation-based methods. Several factors could be contributing to this problem. Below is a list of potential causes and suggested solutions:

  • Suboptimal Electroporation Parameters: Every cell type has a unique optimal set of electroporation parameters. It is crucial to optimize voltage, pulse duration, and the number of pulses for your specific cells.[1][2] What works for one cell line may be ineffective or toxic to another.

    • Solution: Perform a matrix of experiments varying one parameter at a time. Start with published protocols for similar cell types as a baseline and adjust accordingly. For sensitive primary cells, sometimes a lower voltage with a longer pulse duration or multiple shorter pulses can be more effective.[1]

  • Poor DNA/RNA Quality or Concentration: The purity and concentration of your genetic material are critical. Contaminants such as endotoxins can significantly reduce transfection efficiency, especially in sensitive primary cells like hematopoietic stem cells.[3]

    • Solution: Use high-purity, endotoxin-free plasmid DNA or RNA. Ensure the A260/A280 ratio is between 1.8 and 2.0. Optimize the concentration of your nucleic acid; too little may result in low efficiency, while too much can be toxic.

  • Inappropriate Buffer Composition: The composition of the electroporation buffer affects cell viability and transfection efficiency. The buffer's conductivity and osmolarity are key factors.[4]

    • Solution: Use a buffer specifically designed for electroporation. Some studies suggest that buffers containing magnesium can improve cell viability, although they might slightly hinder transfection efficiency compared to potassium-based buffers.[4] For some sensitive cells, using the cell culture medium as the electroporation buffer can be beneficial, but be aware that ions like Ca2+ and Mg2+ can affect efficiency.[2]

  • Cell Health and Density: The health and density of your cells at the time of electroporation are paramount. Stressed, unhealthy, or overly confluent cells will not transfect well.[5]

    • Solution: Use cells in the mid-logarithmic growth phase. Ensure cell viability is high (>90%) before electroporation. Optimize cell density in the electroporation cuvette; both too low and too high densities can be detrimental.

  • Payload Size: Large plasmids (>10-15 kbp) are notoriously difficult to deliver efficiently via electroporation and can lead to increased cell toxicity.[6]

    • Solution: If possible, reduce the size of your plasmid. For large plasmids, a longer recovery time post-electroporation (up to 45 minutes) before transferring to culture medium can significantly improve both viability and transfection efficiency.[6]

High Cell Death/Low Viability

Q: I'm observing a high rate of cell death after this compound. What could be the cause and how can I increase cell viability?

A: High cell mortality is a significant challenge, particularly with sensitive primary cells. The high-intensity electric pulses and mechanical stress of this compound can induce apoptosis or necrosis.[7][8] Here are some common causes and solutions:

  • Harsh Electroporation Parameters: High voltage and long pulse durations can irreversibly damage cell membranes, leading to cell death.[7]

    • Solution: Optimize your electroporation settings by reducing the voltage or pulse duration. For some cell types, a series of shorter pulses may be less damaging than a single long pulse. It is a trade-off between efficiency and viability that needs to be empirically determined for each cell type.[1]

  • Suboptimal Buffer Composition: The electroporation buffer plays a crucial role in maintaining cell viability. Using a buffer with incorrect osmolarity or ionic strength can lead to osmotic shock and cell lysis.[4]

    • Solution: Use an isotonic electroporation buffer specifically formulated for your cell type. As mentioned, magnesium-containing buffers have been shown to improve viability.[4]

  • Post-Electroporation Handling: The period immediately following electroporation is critical for cell recovery. Abrupt changes in the environment can be detrimental.

    • Solution: Allow cells to recover in the electroporation buffer for a short period (15-30 minutes) at room temperature before plating them in pre-warmed culture medium.[9] This allows the cell membrane to reseal. For very sensitive cells, adding serum to the recovery medium can help reseal the membranes more quickly.[10]

  • Cellular Stress Response: The electroporation process itself is a significant stressor that can trigger programmed cell death (apoptosis).[11][12]

    • Solution: Applying caspase inhibitors to the culture medium post-electroporation has been shown to reduce apoptosis and improve the viability of sensitive cells like primary hematopoietic stem cells.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key differences in optimizing this compound protocols for primary neurons versus hematopoietic stem cells?

A1: Both primary neurons and hematopoietic stem cells (HSCs) are notoriously difficult to transfect and require careful optimization. However, there are key differences to consider:

  • Primary Neurons: These are post-mitotic and extremely sensitive to stress. Optimization should focus on minimizing toxicity. This often means using lower voltages and shorter pulse durations. The recovery phase is also critical for neuronal survival and re-establishing neurite connections.[1][13]

  • Hematopoietic Stem Cells (HSCs): While also sensitive, HSCs are suspension cells and can be handled differently. Optimization often involves finding a balance between transfection efficiency and maintaining their stem cell potential. Pre-stimulation with cytokines is sometimes used to improve transfection, but this can also induce differentiation, which may not be desirable.[5] Using caspase inhibitors post-electroporation can be particularly beneficial for HSC viability.[7]

Q2: How does the size of the delivered molecule (e.g., small siRNA vs. large plasmid vs. CRISPR RNP) affect this compound protocol refinement?

A2: The size and nature of the cargo are critical factors:

  • siRNA/Oligonucleotides: These small molecules are relatively easy to deliver. Optimization focuses on achieving high efficiency without excessive toxicity.

  • Plasmids: As plasmid size increases, transfection efficiency tends to decrease, and toxicity increases.[6] For large plasmids, it is crucial to allow for a longer post-electroporation recovery time to prevent cell death.[6]

  • CRISPR/Cas9 Ribonucleoproteins (RNPs): Delivering pre-formed RNP complexes is often preferred over plasmids for gene editing as it leads to transient expression of the nuclease, reducing off-target effects.[14] Optimization for RNPs focuses on the molar ratio of Cas9 protein to guide RNA and the overall concentration of the RNP complex.

Q3: Can I use my standard cell culture medium as the electroporation buffer?

A3: While some protocols suggest using culture medium for sensitive cells, it's generally not recommended without optimization.[2] Culture media contain various salts and proteins that can increase the conductivity of the solution, leading to a drop in the actual voltage delivered to the cells and potentially causing arcing.[15] If you do use culture medium, it's crucial to test and optimize the electroporation parameters specifically for that condition. Commercially available or homemade electroporation buffers with low conductivity and physiological osmolarity are generally a safer and more reproducible choice.[4]

Q4: How important is the temperature during the this compound procedure?

A4: Temperature can influence cell viability. It is generally recommended to keep the cells and cuvettes on ice before and after electroporation to improve cell survival.[16] The lower temperature is thought to help stabilize the cell membrane. However, the electroporation itself is performed at room temperature.

Data Presentation

Table 1: Recommended Starting Electroporation Parameters for Specific Cell Types
Cell TypeWaveformVoltagePulse Duration/CapacitanceTransfection Efficiency (%)Cell Viability (%)Reference
Primary Human Fibroblasts Exponential250 V500 µF~93 (siRNA), ~44 (plasmid)>80[1]
Human Umbilical Vein Endothelial Cells (HUVEC) Square250 V20 ms (B15284909)~94 (siRNA)>80[1]
Jurkat T cells Square200 V20 ms~70 (plasmid)~60[1]
Primary Murine Cerebellar Granule Cells Square500 V50 µF~10Not specified[16]
Primary Murine Astrocytes Square220 V975 µF~10 (of GFAP+ cells)Not specified[16]
Adult Sensory Neurons (DRG) Square1500 V10 ms (3 pulses)~15-20~50[13]
Freshly Isolated Human Hematopoietic Stem Cells Not specifiedNot specifiedNot specified~27~43[5]
Sheep Testicular Cells Square320 V8 ms (single pulse)~25~78[7]

Note: These are starting points. Optimal conditions will vary depending on the specific this compound device, buffer, payload, and cell batch.

Experimental Protocols

Detailed Methodology: this compound for CRISPR/Cas9 RNP Delivery into Primary Human T Cells

This protocol is adapted from established methods for electroporating primary T cells with CRISPR/Cas9 RNPs.[14][17][18]

1. Preparation of Primary Human T Cells: a. Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a T cell isolation kit. b. Activate the T cells using CD3/CD28 T cell activator for 24-48 hours in a suitable T cell expansion medium. Optimal activation time should be determined empirically.[18]

2. Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP) Complex: a. Resuspend lyophilized synthetic single guide RNA (sgRNA) or a two-part crRNA:tracrRNA duplex in nuclease-free buffer. b. If using a crRNA:tracrRNA duplex, anneal them by incubating at 95°C for 5 minutes, followed by cooling to room temperature.[17] c. Combine the gRNA with recombinant Cas9 nuclease at a 1:1 to 1:3 molar ratio and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.[11]

3. Electroporation: a. Harvest the activated T cells and wash them with PBS. b. Resuspend the cells in the appropriate electroporation buffer at a concentration of 20 x 10^6 cells/mL. c. Add the pre-formed RNP complex to the cell suspension. d. Transfer the cell/RNP mixture to an electroporation cuvette or plate. e. Apply the electric pulse using an electroporator with optimized parameters for primary T cells (e.g., high energy pulse settings as recommended by the manufacturer, or empirically determined parameters).[11]

4. Post-Electroporation Recovery and Culture: a. Immediately after electroporation, allow the cells to recover in the cuvette for 15-30 minutes at 37°C. b. Gently transfer the cells to a culture plate containing pre-warmed T cell expansion medium. c. Culture the cells for 48-72 hours before assessing gene editing efficiency.

Mandatory Visualization

Signaling Pathways

Signaling_Pathways_in_Electroporation cluster_0 Mechanical & Electrical Stimuli cluster_1 Membrane & Cytoskeleton cluster_2 Downstream Signaling Cascades cluster_3 Cellular Responses This compound This compound Membrane_Poration Membrane Poration This compound->Membrane_Poration Cytoskeletal_Deformation Cytoskeletal Deformation This compound->Cytoskeletal_Deformation Ion_Channels Ion Channels (e.g., Ca2+) Membrane_Poration->Ion_Channels Rho_ROCK Rho/ROCK Pathway Cytoskeletal_Deformation->Rho_ROCK YAP_TAZ YAP/TAZ Pathway Cytoskeletal_Deformation->YAP_TAZ PI3K_Akt PI3K/Akt Pathway Ion_Channels->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ion_Channels->MAPK_ERK Cell_Survival_Apoptosis Cell Survival/ Apoptosis PI3K_Akt->Cell_Survival_Apoptosis Gene_Expression Altered Gene Expression MAPK_ERK->Gene_Expression Cytoskeletal_Remodeling Cytoskeletal Remodeling Rho_ROCK->Cytoskeletal_Remodeling YAP_TAZ->Gene_Expression EGNHS_CRISPR_Workflow cluster_0 Preparation cluster_1 This compound Delivery cluster_2 Analysis Isolate_T_Cells 1. Isolate Primary T Cells Activate_T_Cells 2. Activate T Cells (24-48h) Isolate_T_Cells->Activate_T_Cells Mix_Cells_RNP 4. Mix T Cells with RNP Activate_T_Cells->Mix_Cells_RNP Prepare_RNP 3. Prepare Cas9-gRNA RNP Prepare_RNP->Mix_Cells_RNP Electroporate 5. Electroporate Mix_Cells_RNP->Electroporate Recover 6. Recover Cells (15-30 min) Electroporate->Recover Culture 7. Culture (48-72h) Recover->Culture Assess_Editing 8. Assess Editing Efficiency Culture->Assess_Editing Troubleshooting_Logic Low_Efficiency Low Transfection Efficiency Suboptimal_Params Suboptimal Parameters Low_Efficiency->Suboptimal_Params Poor_Payload Poor Payload Quality/Conc. Low_Efficiency->Poor_Payload Bad_Buffer Inappropriate Buffer Low_Efficiency->Bad_Buffer Unhealthy_Cells Unhealthy Cells Low_Efficiency->Unhealthy_Cells High_Death High Cell Death High_Death->Suboptimal_Params High_Death->Bad_Buffer High_Death->Unhealthy_Cells Optimize_Params Optimize Voltage & Pulse Suboptimal_Params->Optimize_Params Reduce_Harshness Decrease Voltage/ Pulse Duration Suboptimal_Params->Reduce_Harshness Purify_Payload Use High-Purity Payload Poor_Payload->Purify_Payload Change_Buffer Use Specific Buffer Bad_Buffer->Change_Buffer Improve_Recovery Optimize Post-EP Recovery Bad_Buffer->Improve_Recovery Check_Cells Use Healthy, Log-Phase Cells Unhealthy_Cells->Check_Cells Unhealthy_Cells->Improve_Recovery

References

Validation & Comparative

EGNHS vs. Formaldehyde for ChIP Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chromatin immunoprecipitation (ChIP) assays, the choice of crosslinking agent is a critical determinant of experimental success. While formaldehyde (B43269) has long been the standard, the use of Ethylene Glycol bis(Succinimidyl Succinate) (EGS), often in conjunction with formaldehyde in a dual-crosslinking strategy, offers distinct advantages for studying complex protein-DNA interactions. This guide provides an objective comparison of EGS and formaldehyde, supported by experimental data, to aid researchers in selecting the optimal crosslinking strategy for their specific needs.

At a Glance: Formaldehyde vs. EGS/Formaldehyde Dual Crosslinking

FeatureFormaldehydeEGS/Formaldehyde (Dual Crosslinking)
Crosslinker Type Zero-length crosslinkerHomobifunctional N-hydroxysuccinimide (NHS) ester (EGS) + zero-length crosslinker (formaldehyde)
Spacer Arm Length ~2 ÅEGS: 16.1 Å; Formaldehyde: ~2 Å
Primary Targets Directly DNA-bound proteins (e.g., histones, transcription factors)Protein-protein interactions within larger chromatin-associated complexes
ChIP Efficiency Lower for indirectly bound proteins3- to 8-fold higher for indirectly bound proteins and cofactors[1]
Chromatin Shearing Standard sonication protocols are effective.May require more rigorous sonication due to increased protein-protein crosslinks, potentially impacting epitope integrity[2][3][4].
Reversibility Reversible by heatEGS crosslinks are cleavable with hydroxylamine; formaldehyde crosslinks are reversed by heat.[5]
Protocol Complexity Simpler, single-step crosslinkingMore complex, two-step crosslinking process.

Delving Deeper: Mechanism of Action

Formaldehyde and EGS employ different chemical strategies to stabilize protein-DNA complexes.

Formaldehyde is a zero-length crosslinker that forms methylene (B1212753) bridges between amino groups on proteins and nitrogen atoms in DNA bases, primarily adenine (B156593) and guanine. This short-range crosslinking is highly effective for capturing proteins in direct contact with DNA.

EGS is a homobifunctional NHS-ester crosslinker with a longer spacer arm (16.1 Å). It reacts with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds, effectively linking proteins together within a complex before they are crosslinked to DNA by formaldehyde. This makes it ideal for capturing proteins that are part of larger complexes and do not directly bind to DNA.

Experimental Data: Enhanced Capture of Indirectly Bound Proteins

A significant advantage of dual crosslinking with EGS and formaldehyde is the enhanced capture of proteins that are indirectly associated with DNA. One study demonstrated a 3- to 4-fold increase in the ChIP signal for the protein kinase LKB1, which associates with p53, when using EGS/formaldehyde dual crosslinking compared to formaldehyde alone. The same study observed a 5- and 8-fold increase in the signal for the GATA-1 cofactors FOG-1 and MTA-2, respectively, with the dual-crosslinking approach[1]. This highlights the power of EGS in stabilizing larger protein complexes for successful immunoprecipitation.

Experimental Workflows and Crosslinking Mechanisms

To visualize the practical application and underlying chemistry of these crosslinking strategies, the following diagrams are provided.

ChIP_Workflow ChIP Assay Workflow cluster_single Formaldehyde Crosslinking cluster_dual EGS/Formaldehyde Dual Crosslinking A1 Cell Culture B1 Crosslink with 1% Formaldehyde A1->B1 C1 Quench with Glycine B1->C1 D1 Cell Lysis C1->D1 E1 Chromatin Shearing (Sonication) D1->E1 F1 Immunoprecipitation E1->F1 G1 Reverse Crosslinks (Heat) F1->G1 H1 DNA Purification & Analysis G1->H1 A2 Cell Culture B2 Crosslink with EGS A2->B2 C2 Crosslink with 1% Formaldehyde B2->C2 D2 Quench with Glycine C2->D2 E2 Cell Lysis D2->E2 F2 Chromatin Shearing (Optimized Sonication) E2->F2 G2 Immunoprecipitation F2->G2 H2 Reverse Crosslinks (Hydroxylamine & Heat) G2->H2 I2 DNA Purification & Analysis H2->I2

A diagram illustrating the key steps in ChIP assays using single formaldehyde crosslinking versus dual crosslinking with EGS and formaldehyde.

Crosslinking_Mechanisms Crosslinking Mechanisms cluster_formaldehyde Formaldehyde Crosslinking cluster_egs EGS Crosslinking F_Prot Protein (e.g., Lysine) F_FA Formaldehyde (CH₂O) F_Prot->F_FA F_DNA DNA (e.g., Adenine) F_DNA->F_FA F_Complex Protein-CH₂-DNA (Methylene Bridge) F_FA->F_Complex E_Prot1 Protein 1 (e.g., Lysine) E_EGS EGS E_Prot1->E_EGS E_Prot2 Protein 2 (e.g., Lysine) E_Prot2->E_EGS E_Complex Protein 1 - EGS - Protein 2 (Amide Bonds) E_EGS->E_Complex

References

Validating Protein Interactions: A Guide to EGS Crosslinking and Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating protein-protein interactions is fundamental to understanding cellular processes and disease mechanisms. Chemical crosslinking is a powerful technique to capture these interactions, both transient and stable, within their native cellular environment. Ethylene glycol bis(succinimidyl succinate) (EGS) is a versatile crosslinking agent frequently employed for this purpose. This guide provides a detailed comparison of EGS with other crosslinkers, experimental protocols for its use, and methods for validating the results using Western blot analysis.

Comparative Analysis of Amine-Reactive Crosslinkers

The choice of crosslinker is critical and depends on the specific protein complex under investigation. Key factors include the distance between interacting proteins (spacer arm length), solubility, and whether the crosslink needs to be reversed (cleavability). EGS is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) at a pH of 7-9.[1][2][3] Its relatively long spacer arm makes it suitable for capturing interactions where reactive groups are separated by a significant distance.

A crucial advantage of EGS is its cleavability. The spacer arm contains ester linkages that can be broken by hydroxylamine (B1172632) at a pH of 8.5, allowing for the separation of crosslinked proteins for further analysis.[2][4] This contrasts with non-cleavable analogs like DSS and BS3.

FeatureEGSSulfo-EGSDSS (disuccinimidyl suberate)BS3 (bis(sulfosuccinimidyl)suberate)
Spacer Arm Length 16.1 Å[5][6]16.1 Å[6]11.4 Å[7]11.4 Å
Reactive Group NHS esterSulfo-NHS esterNHS esterSulfo-NHS ester
Target Functional Group Primary AminesPrimary AminesPrimary AminesPrimary Amines
Cleavability Cleavable (Hydroxylamine)[2]Cleavable (Hydroxylamine)Non-cleavableNon-cleavable
Solubility Water-insoluble (dissolve in DMSO/DMF)[1][5]Water-soluble[1][2]Water-insoluble (dissolve in DMSO/DMF)Water-soluble
Membrane Permeability Permeable[2]ImpermeablePermeableImpermeable

Experimental data has shown that spacer arm length is a critical determinant of success. In a study of Hsp90 interactions, EGS (16.1 Å) successfully captured a 240 kDa protein complex, whereas the shorter crosslinkers DMP (9.2 Å) and DSS (11.4 Å) failed to do so, indicating the interacting molecules were too far apart for the shorter reagents to bridge.[7]

Experimental Workflow and Protocols

Validating a protein-protein interaction using EGS crosslinking and Western blot follows a multi-step process, from treating intact cells to detecting the stabilized complex.

Caption: Workflow for EGS crosslinking and Western blot validation.

Detailed Experimental Protocol: In Situ Crosslinking

This protocol is a guideline for crosslinking proteins in cultured cells. Optimization of crosslinker concentration and incubation time is often necessary.

1. Reagent Preparation:

  • EGS Stock Solution: Immediately before use, dissolve EGS in dry, amine-free DMSO or DMF to a concentration of 10-50 mM.[1][5] EGS is moisture-sensitive and will hydrolyze quickly in aqueous solutions.[1] Do not store the stock solution.

  • Reaction Buffer: A phosphate-buffered saline (PBS) at pH 7.2-8.0 is commonly used.[1][8] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins.[1][2]

  • Quenching Solution: Prepare a 1 M Tris-HCl solution at pH 7.5.[2]

2. Crosslinking Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[1]

  • Suspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS.[1]

  • Add the freshly prepared EGS stock solution to the cell suspension to a final concentration of 0.25-5 mM.[1][2] The optimal concentration must be determined empirically. For a 10 mg/mL protein solution, a 10-fold molar excess of crosslinker is a good starting point, while more dilute solutions may require a 20- to 50-fold molar excess.[1][2]

  • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1]

3. Quenching and Sample Preparation:

  • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris per 1 mL of reaction).[1][2]

  • Incubate for 15 minutes at room temperature to ensure all unreacted EGS is neutralized.[1]

  • Pellet the cells by centrifugation.

  • Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysate.

  • Add SDS-PAGE sample buffer to the desired amount of protein, heat the sample, and load onto a polyacrylamide gel.

Validation and Data Interpretation

The primary method for validating a successful crosslinking event by Western blot is the detection of a "band shift." When a protein of interest is covalently linked to its binding partner(s), the resulting complex will have a higher molecular weight and migrate more slowly during SDS-PAGE.

G EGS Crosslinking Mechanism cluster_reaction EGS Crosslinking Mechanism P1 Protein A EGS EGS Crosslinker P1->EGS + P2 Protein B P2->EGS Complex Covalently Linked Protein A-B Complex EGS->Complex Forms Amide Bonds

Caption: EGS covalently links interacting proteins via primary amines.

Interpreting the Western Blot:

  • Successful Crosslinking: In the lane containing the EGS-treated sample, an antibody against "Protein A" should detect not only the band corresponding to monomeric Protein A but also a new, higher molecular weight band. This new band represents the "Protein A - Protein B" complex.[9]

  • Negative Control: The lane with the untreated (or DMSO vehicle control) sample should only show the band for monomeric Protein A.

  • Specificity: The appearance of the high molecular weight band should be dependent on the presence of both interacting proteins and the crosslinker.

For example, when HepG2 cells were treated with EGS, a Western blot for the chaperone Hsp90 revealed a high molecular weight complex of ~240 kDa, which was absent in the untreated control cells.[7] This result validated the in-situ interaction of Hsp90 with other proteins to form this larger complex.

Troubleshooting EGS Crosslinking and Western Blotting
ProblemPossible CauseSuggested Solution
No high MW band or weak signal Insufficient crosslinkingOptimize EGS concentration (try a range from 0.25 to 5 mM).[1] Increase incubation time.[10]
Poor antibody affinity for the crosslinked complexEnsure the antibody's epitope is not masked by the crosslinking. Try a different antibody targeting a different region of the protein.
Low abundance of the protein complexIncrease the amount of total protein loaded onto the gel.[11]
Over-transfer of low MW proteins or under-transfer of high MW proteinsFor high MW complexes, add a low concentration of SDS (0.01-0.05%) to the transfer buffer. For low MW proteins, reduce transfer time.[12]
High MW smear instead of a discrete band Excessive crosslinking / aggregationReduce the EGS concentration or incubation time.[13] Ensure quenching is complete.
Sample degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.[11]
High background on the blot Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA vs. nonfat milk).[14]
Non-specific antibody bindingOptimize primary and secondary antibody concentrations by running a titration.[13][14] Ensure membranes are washed thoroughly.

References

A Comparative Guide to EGNHS and Other Amine-Reactive Crosslinkers for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of structural proteomics, chemical crosslinking-mass spectrometry (XL-MS) has become an indispensable tool for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional architecture of protein complexes. The choice of crosslinking reagent is critical to the success of these experiments. This guide provides a detailed comparison of the less commonly used crosslinker, Ethyl Glycolate bis(Succinimidyl Succinate) (EGNHS), also known as EGS, with the widely adopted alternatives, Disuccinimidyl Suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

Comparison of Crosslinker Properties

The selection of a crosslinker is dictated by its chemical properties, which influence its reactivity, solubility, and suitability for different experimental systems. This compound/EGS, DSS, and BS3 are all homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers that target primary amines on lysine (B10760008) residues and protein N-termini. However, they differ in their spacer arm length, cleavability, and solubility.

PropertyThis compound / EGSDSS (Disuccinimidyl Suberate)BS3 (Bis(sulfosuccinimidyl)suberate)
Full Name Ethyl Glycolate bis(Succinimidyl Succinate)Disuccinimidyl SuberateBis(sulfosuccinimidyl)suberate
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Spacer Arm Length 16.1 Å11.4 Å11.4 Å
Cleavability Cleavable by hydroxylamine (B1172632) (pH 8.5)Non-cleavableNon-cleavable
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-insoluble (requires organic solvent like DMSO or DMF)Water-soluble
Cell Membrane Permeability PermeablePermeableImpermeable

Performance Data: A Word of Caution

Obtaining a direct, quantitative comparison of crosslinker performance from a single study under identical conditions is challenging. The efficiency of a crosslinking experiment, often measured by the number of unique crosslinks identified, is highly dependent on the protein system, experimental conditions, and the data analysis pipeline.

Furthermore, a significant consideration for this compound/EGS is its potential for early cleavage of its ester-containing linker moieties during enzymatic digestion with proteases like trypsin. This instability during sample preparation could lead to a lower yield of identifiable crosslinked peptides, impacting the overall effectiveness of the workflow.

Experimental Workflow and Protocols

A typical XL-MS experiment involves several key steps, from crosslinking the protein sample to identifying the crosslinked peptides by mass spectrometry.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolysis cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein Complex in Buffer Crosslinking Crosslinking Reaction (this compound/DSS/BS3) Protein->Crosslinking Quenching Quenching (e.g., Tris buffer) Crosslinking->Quenching Denaturation Denaturation & Reduction Quenching->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional: SEC/SCX) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Search Database Search (e.g., pLink, MeroX, XlinkX) LCMS->Search Validation Validation & Visualization Search->Validation

Caption: General experimental workflow for crosslinking-mass spectrometry.
Detailed Protocol for In-Vitro Crosslinking with this compound/EGS

This protocol is a generalized procedure and may require optimization for specific protein systems.

1. Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, pH 7.0-9.0).

  • This compound/EGS crosslinker.

  • Dry, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Denaturation/Reduction buffer (e.g., 8 M Urea (B33335), 10 mM DTT in 100 mM Tris-HCl, pH 8.5).

  • Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM Tris-HCl, pH 8.5).

  • Trypsin (mass spectrometry grade).

  • Reaction quenching solution (e.g., formic acid).

2. Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at an appropriate concentration. A common starting point is 1-2 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound/EGS in DMSO or DMF (e.g., 25 mM). This compound/EGS is moisture-sensitive and should be equilibrated to room temperature before opening.

  • Crosslinking Reaction: Add the this compound/EGS stock solution to the protein sample to achieve the desired final concentration (typically 0.5-5 mM). The optimal molar excess of crosslinker over protein should be determined empirically, often starting with a 20- to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Denaturation and Reduction: Add denaturation/reduction buffer to the quenched reaction mixture. Incubate for 30 minutes at 37°C.

  • Alkylation: Alkylate cysteine residues by adding the alkylation solution and incubating for 20 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w) and incubate overnight at 37°C.

  • Reaction Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol for Cleavage of this compound/EGS Crosslinks

The ester bonds in the this compound/EGS spacer arm can be cleaved using hydroxylamine, which can be useful for certain validation experiments.

  • Prepare a 2 M hydroxylamine-HCl solution in a buffer such as PBS and adjust the pH to 8.5. This solution should be prepared fresh.

  • Incubate the crosslinked sample with an equal volume of the hydroxylamine solution for 3-6 hours at 37°C.

  • Analyze the cleavage by techniques such as SDS-PAGE to observe the dissociation of crosslinked protein complexes.

Data Analysis and Visualization

The identification of crosslinked peptides from the complex spectra generated in an XL-MS experiment requires specialized software.

Data_Analysis RawData Raw MS Data (.raw) PeakPicking Peak Picking & Centroiding RawData->PeakPicking DatabaseSearch Database Search Engine (e.g., pLink, MeroX, XlinkX, StavroX) PeakPicking->DatabaseSearch CrosslinkID Crosslink Identification (CSMs) DatabaseSearch->CrosslinkID SequenceDB Protein Sequence Database SequenceDB->DatabaseSearch FDR False Discovery Rate (FDR) Estimation CrosslinkID->FDR ValidatedLinks Validated Crosslinks FDR->ValidatedLinks Visualization Visualization (e.g., xiNET, ChimeraX) ValidatedLinks->Visualization StructuralModeling Structural Modeling & Docking ValidatedLinks->StructuralModeling

EGNHS: A Versatile Intracellular Crosslinker for Probing Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate cellular environment, understanding the dynamic interplay of proteins is paramount for deciphering biological processes and advancing drug development. Intracellular crosslinkers are indispensable tools that provide a snapshot of these interactions by covalently linking proteins in close proximity. Ethylene glycol bis(N-hydroxysuccinimidyl) succinate (B1194679) (EGNHS), also commonly known as Ethylene glycol bis(succinimidyl succinate) (EGS), has emerged as a valuable reagent for these studies. This guide provides a comprehensive comparison of this compound with other intracellular crosslinkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

This compound: Properties and Mechanism of Action

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, which are N-hydroxysuccinimide (NHS) esters. These NHS esters readily react with primary amines (-NH2) found on lysine (B10760008) residues and the N-termini of proteins, forming stable amide bonds. A key feature of this compound is its cell-membrane permeability, allowing it to traverse the cell membrane and crosslink proteins within the intracellular space.[1]

The spacer arm of this compound, which separates the two reactive NHS esters, is 16.1 Å long and contains ester linkages.[2] This spacer is cleavable by hydroxylamine (B1172632) at a pH of 8.5, enabling the reversal of the crosslinks.[1][2] This cleavability is a significant advantage for subsequent analysis, such as mass spectrometry, as it allows for the identification of the crosslinked proteins. This compound is insoluble in aqueous solutions and must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before use.[1][2]

Comparison of this compound with Alternative Intracellular Crosslinkers

The choice of an intracellular crosslinker depends on several factors, including the desired spacer arm length, cleavability, and the specific application. Here, we compare this compound with other commonly used intracellular crosslinkers.

FeatureThis compound / EGSDSS (Disuccinimidyl suberate)DSG (Disuccinimidyl glutarate)DSSO (Disuccinimidyl sulfoxide)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactive Towards Primary aminesPrimary aminesPrimary aminesPrimary amines
Spacer Arm Length 16.1 Å11.4 Å7.7 Å10.1 Å
Cell Permeability YesYesYesYes
Cleavability Chemically cleavable (Hydroxylamine)Non-cleavableNon-cleavableMS-cleavable (Collision-induced dissociation)
Water Solubility No (Requires DMSO/DMF)No (Requires DMSO/DMF)No (Requires DMSO/DMF)No (Requires DMSO/DMF)
Performance Comparison:

Direct quantitative comparisons of in-cell crosslinking efficiency and cytotoxicity for a range of intracellular crosslinkers are not extensively documented in publicly available literature. However, qualitative comparisons and data from specific applications provide valuable insights:

  • Crosslinking Efficiency: The longer spacer arm of this compound (16.1 Å) compared to DSS (11.4 Å) and DSG (7.7 Å) can be advantageous for capturing larger protein complexes.[3] In Chromatin Immunoprecipitation (ChIP) assays, EGS has been shown to be more effective than formaldehyde (B43269) alone for identifying proteins that are indirectly associated with DNA.[4]

  • Cell Viability: While specific comparative data is scarce, it is known that high concentrations of any crosslinker can lead to cytotoxicity. One study noted that after reversible crosslinking with EGS, lactate (B86563) dehydrogenase retained 60% of its activity, suggesting a degree of biocompatibility.[1] The cytotoxicity of NHS-ester based crosslinkers can be a concern, and it is crucial to optimize the concentration and incubation time to minimize cell death.

  • Cleavability and Downstream Analysis: The chemical cleavability of this compound allows for the separation of crosslinked proteins, which simplifies analysis by techniques like SDS-PAGE and western blotting. In contrast, non-cleavable crosslinkers like DSS and DSG permanently link proteins, which can be useful for stabilizing complexes for immunoprecipitation but complicates subsequent identification of individual components. DSSO offers an alternative with its MS-cleavability, where the crosslink is broken in the mass spectrometer, aiding in the identification of crosslinked peptides.[5][6][7][8][9]

Experimental Protocols

General Protocol for Intracellular Crosslinking with this compound

This protocol provides a general workflow for intracellular crosslinking using this compound. Optimization of reagent concentrations and incubation times is recommended for each specific cell type and experimental goal.

Materials:

  • Cells of interest in culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound/EGS crosslinker

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS to the desired concentration.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

  • Crosslinking Reaction: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 0.5-2 mM). Incubate at room temperature or 37°C for 30 minutes with gentle rotation.

  • Quenching: Terminate the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM Tris-HCl. Incubate for 15 minutes at room temperature with gentle rotation.

  • Cell Lysis: Pellet the cells by centrifugation and discard the supernatant. Lyse the cells with an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, western blotting, or mass spectrometry.

Protocol for Cleavage of this compound Crosslinks

Materials:

  • Crosslinked protein sample

  • Hydroxylamine solution (e.g., 1 M hydroxylamine in a suitable buffer, pH 8.5)

Procedure:

  • To the crosslinked protein sample, add the hydroxylamine solution.

  • Incubate at 37°C for 2-4 hours.

  • The crosslinks will be cleaved, and the sample can be analyzed to identify the individual protein components.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

cluster_workflow Intracellular Crosslinking Workflow with this compound Cell Culture Cell Culture Harvest & Wash Harvest & Wash Cell Culture->Harvest & Wash Crosslinking (this compound) Crosslinking (this compound) Harvest & Wash->Crosslinking (this compound) Quenching (Tris) Quenching (Tris) Crosslinking (this compound)->Quenching (Tris) Cell Lysis Cell Lysis Quenching (Tris)->Cell Lysis Downstream Analysis Downstream Analysis Cell Lysis->Downstream Analysis

Caption: A streamlined workflow for intracellular protein crosslinking using this compound.

cluster_pathway This compound Crosslinking Mechanism P1 Protein 1 (with Lysine) This compound This compound P1->this compound P2 Protein 2 (with Lysine) P2->this compound Complex Crosslinked Complex This compound->Complex Amide bond formation Hydroxylamine Hydroxylamine Complex->Hydroxylamine Cleavage Cleaved Cleaved Proteins Hydroxylamine->Cleaved

Caption: The mechanism of this compound crosslinking and subsequent cleavage.

Conclusion

This compound is a powerful and versatile tool for studying intracellular protein-protein interactions. Its cell permeability, amine reactivity, and cleavable spacer arm make it suitable for a wide range of applications, from capturing transient interactions to identifying components of large protein complexes. While direct quantitative comparisons with other intracellular crosslinkers regarding cell viability and in-cell efficiency are not extensively available, the unique properties of this compound, particularly its longer spacer arm, offer distinct advantages in certain experimental contexts. By carefully considering the experimental goals and optimizing the reaction conditions, researchers can effectively utilize this compound to gain valuable insights into the complex network of protein interactions within the cell.

References

Stabilizing Protein Interactions: A Comparative Guide to Standard and Cross-Linking Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in proteomics and drug development is the accurate identification of protein-protein interactions. Co-immunoprecipitation (co-IP) is a cornerstone technique for this purpose, but its efficacy can be limited when studying weak or transient interactions. The integration of a chemical cross-linking step (XL-co-IP) offers a powerful solution to stabilize these fleeting interactions, thereby providing a more comprehensive picture of the protein interactome. This guide provides a detailed comparison of standard co-IP and XL-co-IP, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

Standard vs. Cross-Linking Co-Immunoprecipitation: A Head-to-Head Comparison

The primary distinction between the two methods lies in the introduction of a chemical cross-linker, such as Ethylene Glycol bis(N-hydroxysuccinimidylsuccinate) (EGNHS) or Disuccinimidyl Suberate (DSS), prior to cell lysis and immunoprecipitation. These reagents form covalent bonds between interacting proteins, effectively "freezing" the interaction in place. This stabilization is particularly advantageous for capturing interactions that might otherwise be lost during the stringent washing steps of a standard co-IP protocol.[1][2]

FeatureStandard Co-Immunoprecipitation (Co-IP)Cross-Linking Co-Immunoprecipitation (XL-co-IP)
Principle Relies on the native affinity of protein interactions to co-precipitate binding partners with a target protein.[3]Utilizes chemical cross-linkers to form covalent bonds between interacting proteins, stabilizing the complex before immunoprecipitation.[1]
Advantages - Simpler and faster protocol.- Preserves the native conformation of protein complexes.[1]- Less optimization required compared to XL-co-IP.- Captures weak and transient protein-protein interactions.[2]- Reduces the loss of interactors during wash steps.- Can be performed in vivo to capture interactions in their native cellular context.
Disadvantages - Prone to the loss of weak or transient interactions.- May yield a lower number of identified interacting proteins.- The cross-linker can create artificial, non-specific interactions.- Requires careful optimization of cross-linker concentration and incubation time.- The cross-linker may mask antibody epitopes, hindering immunoprecipitation.[4]
Best Suited For Studying stable and high-affinity protein interactions.Identifying novel or transient protein interaction partners and validating findings from other methods.

Quantitative Enhancement of Protein Interaction Discovery with Cross-Linking

The addition of a cross-linking step can dramatically increase the number of identified protein interactors. A study by Huang & Kim (2013) demonstrated the enhanced sensitivity of a two-step cross-linking co-IP strategy for identifying interacting partners of the protein kinase Akt. Their findings are summarized below:

MethodAmount of Cell LysateNumber of Akt Interacting Partners Identified
Standard Co-IP1.5 mg1
Two-Step Cross-Linking Co-IP1.5 mg10

Data from Huang BX, Kim H-Y (2013) Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. PLoS ONE 8(4): e61430.

This data clearly illustrates that the cross-linking protocol enabled the identification of nine additional interacting proteins that were not detected using the standard co-IP method, highlighting the power of this approach for discovering novel and less abundant interactors.[5] Similarly, a study on the Epidermal Growth Factor Receptor (EGFR) proteome found that cross-linking with formaldehyde (B43269) identified a significantly greater number of associated proteins compared to non-cross-linked samples.[6]

Experimental Protocols

Detailed methodologies for both standard and cross-linking co-immunoprecipitation are provided below. Note that specific parameters, such as antibody and cross-linker concentrations, may require optimization depending on the target protein and cell type.

Standard Co-Immunoprecipitation Protocol
  • Cell Lysis: Harvest and wash cells, then lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to release cellular proteins.[7]

  • Pre-clearing Lysate (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the cell lysate and incubate to allow the formation of antigen-antibody complexes.

  • Immune Complex Capture: Add protein A/G magnetic or agarose (B213101) beads to the lysate to capture the antigen-antibody complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.[3]

Cross-Linking Co-Immunoprecipitation Protocol (using an NHS-ester cross-linker)
  • Cell Preparation: Harvest and wash cells with phosphate-buffered saline (PBS).

  • Cross-Linking: Resuspend cells in PBS and add the NHS-ester cross-linker (e.g., DSS, this compound) to the desired final concentration. Incubate for a specific time at room temperature.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Cell Lysis: Lyse the cross-linked cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Proceed with steps 2-7 of the Standard Co-Immunoprecipitation Protocol.

  • Cross-Link Reversal (for cleavable cross-linkers): If a cleavable cross-linker was used, the cross-links can be reversed by adding a reducing agent to the elution buffer before analysis.

Visualizing Protein Interactions and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied network that is often investigated using co-IP. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins that initiate downstream cascades controlling cell proliferation, survival, and migration.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Targets Downstream Targets ERK->Downstream Targets Akt Akt PI3K->Akt Akt->Downstream Targets CoIP_Workflows cluster_Standard_CoIP Standard Co-Immunoprecipitation cluster_XL_CoIP Cross-Linking Co-Immunoprecipitation S_Lysis Cell Lysis S_IP Immunoprecipitation (Antibody Incubation) S_Lysis->S_IP S_Capture Immune Complex Capture (Protein A/G Beads) S_IP->S_Capture S_Wash Washing Steps S_Capture->S_Wash S_Elution Elution S_Wash->S_Elution S_Analysis Analysis (WB or MS) S_Elution->S_Analysis X_Crosslink In Vivo Cross-Linking X_Quench Quenching X_Crosslink->X_Quench X_Lysis Cell Lysis X_Quench->X_Lysis X_IP Immunoprecipitation (Antibody Incubation) X_Lysis->X_IP X_Capture Immune Complex Capture (Protein A/G Beads) X_IP->X_Capture X_Wash Washing Steps X_Capture->X_Wash X_Elution Elution X_Wash->X_Elution X_Analysis Analysis (WB or MS) X_Elution->X_Analysis

References

Evaluating the Specificity of EGNHS and Other Crosslinkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EGNHS (Ethylene glycol bis(succinimidyl succinate)), an NHS (N-hydroxysuccinimide) ester crosslinker, with other commonly used crosslinking agents. Understanding the specificity of these reagents is critical for accurately identifying protein-protein interactions, elucidating cellular signaling pathways, and developing targeted therapeutics. This document presents quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the selection and application of the most appropriate crosslinking strategy for your research needs.

Understanding Crosslinker Specificity

Chemical crosslinkers are reagents that form covalent bonds between amino acid residues in close proximity, effectively "freezing" protein interactions for subsequent analysis. The specificity of a crosslinker refers to its propensity to react with its intended target functional groups versus engaging in off-target reactions with other residues. For NHS esters like this compound, the primary targets are the primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][2][3] However, reaction conditions, particularly pH, can influence reactivity with other nucleophilic residues such as serine, threonine, and tyrosine.[4][5]

Comparison of Common Crosslinking Chemistries

The choice of crosslinker significantly impacts the outcome and interpretation of an experiment. The following table summarizes the key characteristics of this compound (as a representative NHS ester) and other classes of crosslinking agents.

Crosslinker ClassExample Reagent(s)Primary Target(s)Spacer Arm Length (Å)Key Characteristics & Specificity Considerations
N-hydroxysuccinimide (NHS) Esters This compound, DSS, BS3Primary amines (Lys, N-terminus)Variable (this compound: 16.1)High reactivity and efficiency at physiological to slightly alkaline pH (7.2-9.0). [2][3] Forms stable amide bonds.[1] Susceptible to hydrolysis in aqueous solutions.[6] Side reactions with Ser, Thr, and Tyr can occur, influenced by pH and neighboring amino acids.[4][5]
Imidoesters DMA, DMPPrimary amines (Lys, N-terminus)Variable (DMA: 8.6)React rapidly at alkaline pH (8-10) to form amidine bonds.[2] Shorter half-lives than NHS esters. Can be prone to side reactions at pH < 10.[2]
Aldehydes Glutaraldehyde, FormaldehydePrimary amines, other nucleophilesVariable (Glutaraldehyde: ~7.5)Aggressive crosslinkers that react with multiple functional groups, leading to lower specificity.[2] Prone to polymerization in solution.[7] Often used for tissue fixation.
Carbodiimides EDCCarboxyl groups (Asp, Glu) and primary amines0"Zero-length" crosslinker that directly couples carboxyls and amines. Requires presence of both groups.
Natural Crosslinkers GenipinPrimary aminesVariableGenerally considered less cytotoxic than glutaraldehyde.[4] Reaction kinetics can be slower.

Experimental Protocol: Evaluating Crosslinker Specificity using Quantitative Mass Spectrometry

This protocol outlines a general workflow to quantitatively assess the on-target and off-target reactivity of a crosslinker.

Objective: To determine the relative abundance of crosslinks on primary amines versus other nucleophilic residues.

Materials:

  • Purified protein of known sequence (e.g., Bovine Serum Albumin - BSA)

  • Crosslinking reagents to be tested (e.g., this compound, Glutaraldehyde)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1 mg/mL.

  • Crosslinking Reaction:

    • Add the crosslinker to the protein solution at a defined molar excess (e.g., 50-fold).

    • Incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Reduction and Alkylation:

    • Add urea to a final concentration of 8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid and desalt using a C18 solid-phase extraction cartridge.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a specialized crosslink identification software (e.g., pLink, MaxLynx) to identify crosslinked peptides.

    • Configure the software to search for modifications on primary amines (Lys, N-terminus) as well as potential side reactions on Ser, Thr, and Tyr.

    • Quantify the spectral counts or peak areas of peptides with on-target (amine-amine) and off-target (e.g., amine-hydroxyl) crosslinks.

    • Calculate the percentage of off-target crosslinks to assess specificity.

Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows

Crosslinking is a powerful tool for studying dynamic cellular processes like signal transduction. Below are Graphviz diagrams illustrating a key signaling pathway and a typical experimental workflow for crosslinking studies.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Crosslinking_Workflow Sample Protein Sample (e.g., Cell Lysate) Crosslinking Crosslinking (e.g., this compound) Sample->Crosslinking Quench Quenching Crosslinking->Quench Digestion Proteolytic Digestion Quench->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Analysis Data Analysis (Interaction Mapping) LCMS->Analysis

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 1
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